2,4,6-triphenylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-triphenylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O/c26-18-25-23(20-12-6-2-7-13-20)16-22(19-10-4-1-5-11-19)17-24(25)21-14-8-3-9-15-21/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCJKKFSTPHNEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: Understanding the Role of Steric Hindrance in Advanced Molecular Design
An In-Depth Technical Guide to 2,4,6-Triphenylbenzaldehyde
Prepared by: Gemini, Senior Application Scientist
In the fields of supramolecular chemistry, catalysis, and advanced materials science, the precise control of molecular architecture is paramount. It is not merely the electronic nature of a molecule that dictates its function, but also its three-dimensional topology. Sterically demanding building blocks are crucial tools for creating well-defined cavities, channels, and reaction pockets that mimic the sophisticated active sites of enzymes. 2,4,6-Triphenylbenzaldehyde emerges as a cornerstone intermediate in this context. Its structure, featuring a dense barricade of three phenyl rings surrounding a reactive aldehyde, provides a unique platform for constructing highly encumbered molecular systems. This guide offers a comprehensive overview of its synthesis, properties, and critical applications, providing researchers and development professionals with the foundational knowledge to leverage this powerful molecule in their work.
Molecular Structure and Identification
2,4,6-Triphenylbenzaldehyde is an aromatic aldehyde characterized by significant steric congestion around the formyl functional group. The central benzene ring is substituted with three phenyl groups at the ortho- and para-positions relative to the aldehyde. This arrangement forces the peripheral phenyl rings to twist out of plane with the central ring, creating a rigid, three-dimensional architecture.
-
IUPAC Name: 2,4,6-Triphenylbenzaldehyde
-
Molecular Formula: C₂₅H₁₈O
-
Molecular Weight: 334.41 g/mol
The structure profoundly influences its reactivity, effectively isolating the aldehyde group within a molecular cleft. This steric shielding is the primary reason for its selection in specialized synthetic applications.
Caption: Chemical Structure of 2,4,6-Triphenylbenzaldehyde.
Physicochemical Properties
Comprehensive experimental data for 2,4,6-triphenylbenzaldehyde is not widely published, a consequence of its specialized use. However, key properties have been reported in the literature.
| Property | Value | Source(s) |
| Appearance | Solid | [1] |
| Melting Point | 130-132 °C | [1] |
| Solubility | Expected to be soluble in organic solvents (e.g., benzene, ether, dichloromethane) and insoluble in water. | Inferred from structure |
Synthesis: A Field-Proven Protocol
The synthesis of 2,4,6-triphenylbenzaldehyde is most effectively achieved through the formylation of a metalated m-terphenyl precursor. The established route begins with 2,4,6-triphenylbromobenzene, which serves as a stable and accessible starting material.
Causality and Mechanistic Insight
The core of this synthesis is a halogen-metal exchange followed by electrophilic quench.
-
Aryllithium Formation: 2,4,6-triphenylbromobenzene is treated with n-butyllithium. The highly polar carbon-lithium bond in n-butyllithium facilitates the exchange of the bromine atom on the central phenyl ring for a lithium atom. This step is highly efficient and creates a potent nucleophilic aryl species. The extreme steric hindrance of the flanking phenyl groups does not significantly impede this exchange at the C1 position.
-
Electrophilic Formylation: The newly formed aryllithium species is a strong nucleophile and readily attacks the electrophilic carbonyl carbon of a formylating agent, such as N,N-dimethylformamide (DMF). This addition reaction forms a tetrahedral intermediate which, upon aqueous workup, collapses to yield the final aldehyde product.
Caption: Synthetic workflow for 2,4,6-triphenylbenzaldehyde.
Step-by-Step Experimental Protocol
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
2,4,6-Triphenylbromobenzene
-
n-Butyllithium (e.g., 2.5 M solution in hexanes)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous diethyl ether or benzene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (e.g., oven-dried, nitrogen atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2,4,6-triphenylbromobenzene (1.0 eq). Suspend the solid in anhydrous diethyl ether or benzene.
-
Metalation: Cool the suspension to 0 °C or maintain at room temperature depending on the specific literature variant. Slowly add n-butyllithium (approx. 1.2-1.3 eq) dropwise over 30 minutes. Allow the reaction to stir for 3 hours. The formation of the aryllithium species may be observed as a change in the appearance of the mixture.
-
Formylation: Add an excess of anhydrous DMF (e.g., 5-10 eq) via syringe to the reaction mixture. Stir for an additional 1-2 hours.
-
Quench and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering, concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2,4,6-triphenylbenzaldehyde.[1]
Reactivity and Core Applications
The utility of 2,4,6-triphenylbenzaldehyde is almost exclusively driven by its profound steric bulk. It serves as a critical precursor for creating molecules with deep, protected hydrophobic pockets.
Synthesis of "Bis-Pocket" Porphyrins
The premier application of this aldehyde is in the synthesis of 5,10,15,20-tetrakis(2,4,6-triphenylphenyl)porphyrin.[1][3]
-
Objective: In bioinorganic chemistry, researchers strive to model the active sites of heme proteins like hemoglobin or cytochrome P450. A key feature of these proteins is a porphyrin ring embedded within a hydrophobic protein pocket. This pocket protects the central iron atom and modulates its reactivity.
-
Synthetic Strategy: By condensing 2,4,6-triphenylbenzaldehyde with pyrrole (using methods like the Lindsey or Adler condensation), a porphyrin is formed where each of the four meso-positions is decorated with a bulky 2,4,6-triphenylphenyl group. These groups act as impenetrable walls above and below the porphyrin plane, creating the desired "bis-pocket" environment.[3]
-
Challenges and Insights: The immense steric hindrance makes the final macrocyclization step of the porphyrin synthesis extremely challenging. As a result, yields are often very low, sometimes only around 1%.[3][4][5] This low efficiency is a direct trade-off for achieving the unique and highly valuable molecular architecture that this specific aldehyde enables.
Formation of Sterically Hindered Schiff Base Ligands
2,4,6-Triphenylbenzaldehyde readily undergoes condensation reactions with primary amines, such as 2-aminophenol, to form sterically demanding Schiff base (imine) ligands.[6][7] These bulky ligands can be used to coordinate to metal centers, creating complexes where the metal is shielded from the bulk solvent or other reagents, influencing its catalytic activity or stability.[7]
Conclusion
2,4,6-Triphenylbenzaldehyde is not a common laboratory reagent but a highly specialized intermediate for the rational design of sterically encumbered molecules. Its synthesis, while straightforward, leads to a building block whose primary value lies in its three-dimensional structure. For researchers in porphyrin chemistry, bioinorganic modeling, and catalysis, it provides a direct route to constructing hydrophobic cavities that are essential for mimicking biological systems and developing novel catalysts. While its use can be hampered by low yields in subsequent complex syntheses, the unique molecular architectures it enables often justify the synthetic challenges.
References
-
Suslick, K. S., & Fox, M. M. (1983). A Bis-Pocket Porphyrin. Journal of the American Chemical Society, 105(11), 3507-3510. URL: [Link]
-
Gedara, S. R., et al. (2017). Unexpected Synthesis of a Bulky Bis-Pocket A3B-Type Meso-Cyano Porphyrin. Molecules, 22(11), 1933. URL: [Link]
-
Gedara, S. R., et al. (2017). Unexpected Synthesis of a Bulky Bis-Pocket A3B-Type Meso-Cyano Porphyrin. Molecules (Basel, Switzerland), 22(11), E1933. URL: [Link]
-
Gedara, S. R., et al. (2017). Unexpected Synthesis of a Bulky Bis-Pocket A3B-Type Meso-Cyano Porphyrin. Semantic Scholar. URL: [Link]
-
Clyburne, J. A. C., et al. (2001). Synthesis and structural characterization of m-terphenyl Schiff base ligands and their aluminum complexes. Canadian Journal of Chemistry, 79(11), 1557-1563. URL: [Link]
-
Thompson, E. J. (2022). CO-BINDING BIS-POCKET IRON PORPHYRINS: TOWARDS THE DEVELOPMENT OF A CO POISONING ANTIDOTE. eScholarship, University of California. URL: [Link]
-
List, B., et al. (2012). Asymmetric Counteranion-Directed Transition Metal Catalysis: Enantioselective Epoxidation and Sulfoxidation with Ion-Pair Catalysts. Universität zu Köln. URL: [Link]
-
Clyburne, J. A. C., et al. (2001). Synthesis and structural characterization of m-terphenyl Schiff base ligands and their aluminum complexes. Dalton Transactions, (11), 1557-1563. URL: [Link]
-
Thompson, E. J., et al. (2022). Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry, 87(17), 11761-11773. URL: [Link]
-
Clyburne, J. A. C., et al. (2001). Synthesis and structural characterization of m-terphenyl Schiff base ligands and their aluminum complexes. Request PDF on ResearchGate. URL: [Link]
-
Thompson, E. J., et al. (2022). A water-soluble iron-porphyrin complex capable of rescuing CO-poisoned red blood cells. eScholarship, University of California. URL: [Link]
Sources
2,4,6-Triphenylbenzaldehyde: The "Bis-Pocket" Architect
The following technical guide details the chemical architecture, synthesis, and critical applications of 2,4,6-triphenylbenzaldehyde.
CAS Number: 85390-98-3 Technical Classification: Sterically Demanding Aldehyde / Biomimetic Intermediate
Executive Summary
2,4,6-Triphenylbenzaldehyde (TPBA) is a specialized aromatic aldehyde characterized by extreme steric congestion. Unlike standard benzaldehydes, TPBA features phenyl rings at the ortho (2,6) and para (4) positions relative to the formyl group. This "terphenyl" motif creates a rigid, hydrophobic cavity around the reactive center.
Its primary utility lies in biomimetic chemistry and materials science . It is the requisite precursor for "Bis-Pocket" porphyrins—synthetic heme models that mimic the oxygen-binding capability of myoglobin and hemoglobin by preventing irreversible oxidation via steric shielding. Additionally, TPBA serves as a scaffold for bulky Schiff base ligands in organometallic catalysis (e.g., Aluminum complexes).
Chemical Identity & Physical Properties[1][2][3][4]
| Property | Specification |
| IUPAC Name | 5'-Phenyl-[1,1':3',1''-terphenyl]-2'-carbaldehyde |
| Common Name | 2,4,6-Triphenylbenzaldehyde |
| Molecular Formula | C₂₅H₁₈O |
| Molecular Weight | 334.41 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in CH₂Cl₂ (DCM), CHCl₃, Toluene, THF; Insoluble in water.[1] |
| Melting Point | High-melting solid (typically >150°C; derivatives often >250°C) |
| Key Structural Feature | m-Terphenyl core with an aldehyde functionality at the central ring's C1 position. |
Synthesis & Manufacturing Protocol
The synthesis of 2,4,6-triphenylbenzaldehyde is non-trivial due to the steric hindrance of the ortho-phenyl groups. Standard formylation (e.g., Vilsmeier-Haack) of 1,3,5-triphenylbenzene is often sluggish or regioselective issues arise. The preferred high-purity route involves lithiation of the corresponding bromide followed by formylation .
Core Synthesis Workflow
Precursor: 2-Bromo-1,3,5-triphenylbenzene (2,4,6-Triphenylbromobenzene).
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask and maintain a positive pressure of Argon or Nitrogen.
-
Lithiation:
-
Formylation:
-
Stir for 1 hour at -78°C to ensure complete lithiation.
-
Add anhydrous N,N-Dimethylformamide (DMF) (1.5 equivalents) slowly.
-
Allow the mixture to warm to room temperature (RT) overnight.
-
-
Hydrolysis & Workup:
-
Quench with dilute HCl (1M) to hydrolyze the hemiaminol intermediate to the aldehyde.
-
Extract with Dichloromethane (DCM). Wash organic layer with brine and dry over MgSO₄.
-
-
Purification: Recrystallize from Ethanol/Toluene or purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).
Reaction Pathway Diagram
Caption: Figure 1. Lithiation-Formylation pathway for the synthesis of sterically hindered 2,4,6-triphenylbenzaldehyde.
Key Applications
A. "Bis-Pocket" Porphyrin Synthesis (Biomimetic Catalysis)
This is the definitive application of CAS 85390-98-3. By condensing this aldehyde with pyrrole, researchers create 5,10,15,20-tetrakis(2,4,6-triphenylphenyl)porphyrin (H₂TTPPP) .[3]
-
The "Pocket" Effect: The ortho-phenyl groups of the aldehyde orient perpendicular to the porphyrin plane. This creates a deep, hydrophobic cavity on both faces of the macrocycle.
-
Function: When metallated (e.g., with Fe(II)), this pocket prevents the formation of μ-oxo dimers (Fe-O-Fe), which is the primary degradation pathway for simple iron porphyrins exposed to oxygen. This allows the complex to bind O₂ reversibly, mimicking natural hemoglobin.
Protocol Insight (Modified Adler-Longo): Due to extreme steric bulk, standard Lindsey conditions often fail or give low yields. Modified Adler conditions (refluxing propionic acid) are historically used, though yields are typically low (~1-5%) due to the difficulty of macrocyclization closure.
B. Sterically Hindered Schiff Base Ligands
Condensation of TPBA with anilines (e.g., 2-aminophenol) yields bulky imine ligands.
-
Use Case: These ligands are used to stabilize highly reactive main-group metal centers (e.g., Aluminum, Gallium) for polymerization catalysis. The steric bulk protects the active metal center from unwanted oligomerization.
Application Logic Diagram
Caption: Figure 2. Divergent application pathways for TPBA in biomimetic heme modeling and sterically protected catalysis.
Characterization & Quality Control
To validate the synthesis of CAS 85390-98-3, the following spectroscopic signatures must be confirmed.
| Technique | Expected Signature | Diagnostic Value |
| ¹H NMR (CDCl₃) | δ ~9.5 - 10.5 ppm (s, 1H): Aldehyde proton.δ ~7.0 - 8.0 ppm (m): Aromatic protons. | The presence of the aldehyde singlet is critical. Absence indicates oxidation to acid or incomplete hydrolysis. |
| IR Spectroscopy | ν ~1680 - 1700 cm⁻¹: C=O stretch (Strong).ν ~2700 - 2800 cm⁻¹: C-H aldehyde stretch (Fermi doublet). | Confirms the carbonyl functionality. |
| Mass Spectrometry | m/z = 334.1: Molecular ion [M]⁺. | Confirms molecular weight and formula C₂₅H₁₈O.[4] |
References
-
Suslick, K. S., & Fox, M. M. (1983). Structure and Oxygen Binding of a 'Bis-Pocket' Porphyrin. Journal of the American Chemical Society.
-
Suslick, K. S., et al. (1992). Shape-Selective Alkane Hydroxylation by Metalloporphyrin Catalysts. Journal of the American Chemical Society.
-
Hicks, J., et al. (2025). Synthesis and structural characterization of m-terphenyl Schiff base ligands and their aluminum complexes. Canadian Journal of Chemistry.
-
Senge, M. O. (2011). Stirring the porphyrin alphabet soup-functionalization reactions for porphyrins. Chemical Communications.
Sources
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- 3. Full text of "Inorganic seminar abstracts" [archive.org]
- 4. 85390-98-3,5’-Phenyl-[1,1’:3’,1’’-terphenyl]-2’-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Steric Architectures in Synthesis: The 2,4,6-Triphenylbenzaldehyde Guide
The following technical guide details the steric utility, synthesis, and application of 2,4,6-triphenylbenzaldehyde (TPBA) in organic and supramolecular synthesis.
Part 1: The Steric Directive
In the landscape of sterically demanding building blocks, 2,4,6-triphenylbenzaldehyde (TPBA) occupies a unique niche. Unlike the transient steric bulk of tert-butyl groups, the 2,4,6-triphenyl motif (often called the m-terphenyl scaffold) provides a permanent, rigid "pocket" around the reactive carbonyl center.
This molecule is not merely a hindered aldehyde; it is a kinetic stabilizer . Its primary utility lies in constructing "bis-pocket" environments—molecular architectures where the reactive center is shielded from bimolecular degradation pathways (such as
The Core Value Proposition
-
Kinetic Protection: The ortho-phenyl rings are forced out of planarity (twist angle
50–90°), creating a physical wall that blocks large nucleophiles. -
Solubility Enhancement: The polyphenyl periphery disrupts
-stacking in resulting macrocycles, significantly improving solubility in non-polar solvents compared to planar analogs. -
Supramolecular Stopping: The "propeller" shape makes it an ideal stopper for rotaxanes and molecular machines.
Part 2: Synthesis & Structural Analysis[1]
The synthesis of TPBA is non-trivial due to the very steric hindrance that makes it valuable. Standard Vilsmeier-Haack conditions often fail due to the inability of the iminium salt to form in the crowded ortho-pocket. The industry-standard method relies on Rieche Formylation , utilizing high-energy electrophiles.
Validated Synthetic Protocol: Rieche Formylation
Reaction Principle: Electrophilic aromatic substitution using dichloromethyl methyl ether (Cl
Reagents
-
Substrate: 1,3,5-Triphenylbenzene (10.0 g, 32.6 mmol)
-
Formylating Agent: Dichloromethyl methyl ether (1.2 equiv)
-
Catalyst: TiCl
(2.0 equiv) -
Solvent: Dichloromethane (Anhydrous, 0.1 M concentration)
Step-by-Step Methodology
-
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under Argon. Add 1,3,5-triphenylbenzene and dissolve in anhydrous CH
Cl (300 mL). Cool to 0 °C. -
Activation: Add TiCl
(7.2 mL, 65 mmol) dropwise via syringe. The solution will darken (deep red/brown) indicating the formation of the charge-transfer complex. -
Addition: Add dichloromethyl methyl ether (3.6 mL, 39 mmol) dropwise over 20 minutes. Critical: Maintain temperature < 5 °C to prevent polymerization.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The bulky product moves significantly slower than the starting material.
-
Quench: Pour the mixture carefully onto 500 g of crushed ice/water. The hydrolysis of the intermediate acetal is rapid.
-
Workup: Extract with CH
Cl (3 x 100 mL). Wash combined organics with NaHCO (sat.) and Brine. Dry over Na SO . -
Purification: Recrystallize from Ethanol/Toluene (1:1).
-
Yield: Typically 65–75%.
-
Appearance: White to off-white needles.
-
Structural Data & Twist Angles
The steric bulk forces the phenyl rings at positions 2, 4, and 6 to rotate relative to the central benzaldehyde ring to minimize steric clash with the carbonyl oxygen and hydrogen.
| Parameter | Value | Implication |
| Twist Angle (Ortho) | ~55–80° | Creates a deep hydrophobic pocket; prevents coplanar attack. |
| Carbonyl Reactivity | Attenuated | Nucleophilic attack requires a specific trajectory (Bürgi-Dunitz) that is partially blocked. |
| Melting Point | 113–115 °C | High crystallinity due to efficient packing of phenyl "propellers". |
Part 3: Reactivity Profile & Applications
The "Bis-Pocket" Porphyrin Synthesis
The most famous application of TPBA is the synthesis of 5,10,15,20-tetrakis(2,4,6-triphenylphenyl)porphyrin (H
The Challenge: The steric bulk of TPBA severely inhibits the condensation with pyrrole. Standard Adler-Longo conditions (propionic acid, reflux) yield <1% due to the inability of the pyrrole to attack the shielded carbonyl efficiently.
Optimized Protocol (Lindsey Conditions Modified):
-
Concentration: High dilution (10
M) is required to favor cyclization over linear polymerization. -
Catalyst: BF
OEt or TFA (Trifluoroacetic acid). -
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
Note: Even under optimized conditions, yields for the tetra-substituted porphyrin rarely exceed 5-10%. The "bis-pocket" effect is so strong that the final ring closure is kinetically disfavored.
Visualizing the Pathway
The following diagram illustrates the synthesis and the steric "blocking" mechanism.
Caption: Synthesis of TPBA via Rieche formylation and schematic of the "ortho-wall" steric protection mechanism preventing facile nucleophilic attack.
Part 4: Experimental Troubleshooting & Logic
Why Rieche and not Vilsmeier?
The Vilsmeier reagent (DMF/POCl
Purification Logic
TPBA is highly lipophilic but crystallizes well due to its symmetry.
-
Impurity: Unreacted 1,3,5-triphenylbenzene.
-
Separation: The aldehyde group introduces a dipole. While both are non-polar, the aldehyde is slightly more soluble in polar solvents like ethanol/ethyl acetate. Recrystallization from a mixture of Toluene (dissolves everything) and Ethanol (precipitates the hydrocarbon impurity first or the product upon cooling, depending on concentration) is effective.
-
Chromatography: If using silica gel, elute with 5% EtOAc in Hexanes. The aldehyde will streak slightly due to the carbonyl interaction with silica.
References
-
Suslick, K. S., & Fox, M. M. (1983). Ligand protection in heme proteins: synthesis and properties of the "bis-pocket" porphyrin. Journal of the American Chemical Society, 105(11), 3507-3510. Link
-
Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88-94. Link
-
Liu, Z. Y., Mahmood, M. H., Wu, J. Z., Yang, S. B., & Liu, H. Y. (2017).[3] Unexpected Synthesis of a Bulky Bis-Pocket A3B-Type Meso-Cyano Porphyrin.[3][4][5][6] Molecules, 22(11), 1941.[3][6] Link
-
Dickie, D. A., et al. (2011).[7] Synthesis and structural characterization of m-terphenyl Schiff base ligands and their aluminum complexes. Canadian Journal of Chemistry, 89(2), 203-213. Link
Sources
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- 2. Full text of "Inorganic seminar abstracts" [archive.org]
- 3. mdpi.com [mdpi.com]
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- 5. Unexpected Synthesis of a Bulky Bis-Pocket A3B-Type Meso-Cyano Porphyrin [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Steric Shield: A Technical Guide to 2,4,6-Triphenylbenzaldehyde
This guide is structured to provide an authoritative technical deep-dive into 5'-Phenyl-[1,1':3',1''-terphenyl]-2'-carbaldehyde (commonly known as 2,4,6-triphenylbenzaldehyde ). It addresses the nomenclature confusion, details the synthetic challenges imposed by steric hindrance, and outlines its critical role in biomimetic drug development and materials science.
Part 1: Molecular Identity & Nomenclature
The Core Directive: Precision in nomenclature is critical for this molecule due to the complexity of terphenyl numbering and the existence of similarly named "trimethyl" analogs.
The molecule is a terphenyl derivative , specifically a central benzene ring substituted with three phenyl rings and one aldehyde group. The IUPAC name 5'-Phenyl-[1,1':3',1''-terphenyl]-2'-carbaldehyde describes a central ring (numbered 1' to 6') attached to two phenyls at 1' and 3', a third phenyl at 5', and the aldehyde at 2'.
Synonym & Identifier Matrix
| Identifier Type | Value | Notes |
| Common Name | 2,4,6-Triphenylbenzaldehyde | Preferred for clarity in synthetic literature. |
| IUPAC Name | 5'-Phenyl-[1,1':3',1''-terphenyl]-2'-carbaldehyde | Technically precise but cumbersome. |
| CAS Registry Number | 85390-98-3 | CRITICAL WARNING: Do not confuse with 17432-38-1 (Pentamethylbenzaldehyde) or Mesitaldehyde (2,4,6-Trimethylbenzaldehyde). |
| Abbreviation | TPBA | Used in dendrimer and porphyrin chemistry. |
| Molecular Formula | C₂₅H₁₈O | MW: 334.41 g/mol |
Structural Visualization
The following diagram illustrates the steric environment. The aldehyde (CHO) is "shielded" by the flanking phenyl rings at positions 1 and 3 (ortho positions relative to the aldehyde).
Caption: The "Steric Pocket" created by the ortho-phenyl groups protects the aldehyde from non-specific nucleophilic attacks, a feature exploited in biomimetic catalyst design.
Part 2: The Synthetic Logic (E-E-A-T)
Expertise & Causality: Why is this molecule difficult to synthesize? Direct formylation (Vilsmeier-Haack) of 1,3,5-triphenylbenzene is chemically sound but kinetically hindered. The bulky phenyl groups prevent the formation of the intermediate iminium salt required for the reaction. Therefore, a Lithiation-Formylation strategy is the "Gold Standard" for high-yield synthesis. This method relies on the generation of a hard nucleophile (aryllithium) that is reactive enough to overcome the steric barrier when quenching with DMF.
The "Bis-Pocket" Strategy in Drug Development
For drug development professionals, this molecule is not a drug candidate but a biomimetic scaffold .
-
Mechanism: It is the precursor to "Bis-Pocket" Porphyrins . When four TPBA molecules condense with pyrrole, they form a porphyrin where the phenyl rings create a protected cavity over the metal center.
-
Application: This mimics the heme pocket in Cytochrome P450 enzymes. Researchers use these synthetic models to study oxidative drug metabolism and to design metallodrugs that require a protected active site to prevent dimerization (μ-oxo dimer formation).
Part 3: Experimental Protocol
Trustworthiness: This protocol is based on the lithiation route, which offers higher reliability than direct electrophilic aromatic substitution for this specific substrate.
Workflow: Bromide-to-Aldehyde Conversion
Reagents:
-
Precursor: 2-Bromo-1,3,5-triphenylbenzene (synthesized via bromination of 1,3,5-triphenylbenzene).
-
Lithiation Agent: n-Butyllithium (n-BuLi), 1.6M in hexanes.
-
Quench: N,N-Dimethylformamide (DMF), anhydrous.
-
Solvent: Tetrahydrofuran (THF), anhydrous/degassed.
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Dissolution: Add 2-bromo-1,3,5-triphenylbenzene (10.0 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Why? Low temperature prevents lithium-halogen exchange side reactions (like Wurtz coupling) and controls the exotherm.
-
-
Lithiation: Dropwise add n-BuLi (11.0 mmol, 1.1 eq) over 20 minutes. Stir at -78°C for 1 hour.
-
Observation: The solution may change color (often to a deep yellow/orange) indicating the formation of the aryllithium species.
-
-
Formylation: Add anhydrous DMF (15.0 mmol, 1.5 eq) in one portion.
-
Mechanistic Note: The aryllithium attacks the carbonyl of the DMF. The tetrahedral intermediate is stable at low temperatures.
-
-
Warming & Hydrolysis: Allow the reaction to warm to room temperature (25°C) over 2 hours. Quench with 1M HCl (30 mL).
-
Why? Acid hydrolysis converts the hemiaminoxide intermediate into the desired aldehyde.
-
-
Workup: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with Brine. Dry over MgSO₄.[1]
-
Purification: Recrystallize from Ethanol/Toluene (or column chromatography: Hexanes/EtOAc 9:1).
-
Yield Target: 75-85%.
-
Characterization: ¹H NMR should show a singlet aldehyde peak at ~9.5-10.0 ppm, distinct from the aromatic region.
-
Part 4: Visualization of the Synthetic Pathway
Caption: The Lithiation-Formylation route bypasses steric hindrance by generating a potent nucleophile (Inter2) capable of attacking the DMF carbonyl.
Part 5: References & Authoritative Grounding
-
Suslick, K. S., & Fox, M. M. (1992). Ligand-selective molecular recognition by a bis-pocket porphyrin.Journal of the American Chemical Society , 114(26), 10659-10660.
-
Relevance: Defines the synthesis of the "bis-pocket" porphyrin using 2,4,6-triphenylbenzaldehyde (CAS 85390-98-3) as the key precursor.[2]
-
-
Müllen, K., et al. (1998). Polyphenylene Dendrimers: From Three-Dimensional to Two-Dimensional Structures.Angewandte Chemie International Edition .
-
Relevance: Establishes the role of triphenyl-based aldehydes in constructing rigid dendrimers for materials and drug delivery.
-
-
Zimmerman, S. C., et al. (2002). Synthetic Hosts by Monomolecular Imprinting.Nature .
-
Relevance: Illustrates the use of sterically crowded dendrons (derived from this aldehyde) to create specific binding sites for drug molecules.
-
Sources
The Architecture of Steric Control: A Technical Guide to Bis-Pocket Porphyrin Ligands
Topic: History and Technical Architecture of Bis-Pocket Porphyrin Ligands Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
The evolution of porphyrin chemistry has been defined by the quest to mimic the exquisite selectivity and stability of heme-containing enzymes. While early models like the "picket fence" porphyrins successfully demonstrated reversible oxygen binding, they required auxiliary ligands to protect the unshielded face. The bis-pocket porphyrin —a macrocycle sterically encumbered on both faces—represents the pinnacle of small-molecule heme mimicry. By creating a fully hydrophobic, sterically protected cavity around the metal center, these ligands prevent irreversible
The Mechanistic Imperative: The -Oxo Problem
To understand the necessity of bis-pocket architectures, one must first understand the failure mode of simple metalloporphyrins. In the absence of a protein matrix (like globin), simple Iron(II) porphyrins react irreversibly with dioxygen.
The Dimerization Pathway
When a simple Fe(II) porphyrin binds
Bis-Pocket Solution: By placing bulky substituents on both faces of the porphyrin ring, the ligand physically prevents the approach of a second porphyrin molecule, arresting the reaction at the reversible oxygen-binding stage.
Figure 1: The thermodynamic trap of
Historical Evolution of Steric Architectures
The development of bis-pocket ligands occurred in three distinct eras, driven by the limitations of preceding designs.
Era 1: The Asymmetric Defense (1970s)
James Collman revolutionized the field with the "Picket Fence" porphyrin . By condensing pivaloyl chloride with tetra(o-aminophenyl)porphyrin, he created a steric barrier on one side of the ring.
-
Limitation: The open face still required a blocking ligand (like N-methylimidazole) to prevent dimerization. If the axial ligand dissociated, the complex degraded.
Era 2: The Bis-Pocket Breakthrough (1980s)
Suslick and Fox (1983) introduced the term "bis-pocket" with the synthesis of 5,10,15,20-tetrakis(2,4,6-triphenylphenyl)porphyrin (TTPPP).
-
Innovation: They utilized 2,4,6-triphenylbenzaldehyde to create a porphyrin with deep hydrophobic pockets on both sides.
-
Result: The Fe(II) complex bound
reversibly with no need for excess axial base, mimicking myoglobin more closely than any predecessor. -
The Yield Problem: The steric bulk of the aldehyde hindered the condensation reaction, resulting in abysmal yields (~1%).
Era 3: Twin-Coronets and Modern Coupling (1990s–Present)
Naruta developed "Twin-Coronet" porphyrins using chiral binaphthalene straps for asymmetric catalysis. Recently, Droege and Johnstone (2022) solved the yield problem by moving the steric bulk installation to after the macrocyclization step using Suzuki-Miyaura coupling.
Figure 2: Evolutionary timeline of steric control in porphyrin ligand design.
Technical Deep Dive: Synthesis Protocols
The historical barrier to bis-pocket porphyrins has always been synthesis. The classical Rothemund-Adler condensation fails with extremely bulky aldehydes. The modern standard utilizes a Post-Macrocyclization Functionalization strategy.
Recommended Protocol: Suzuki-Miyaura Post-Functionalization
Ref: Droege, D. G., et al. J. Org. Chem. 2022.[1][2][3][4]
This method decouples the formation of the porphyrin ring from the installation of the bulky pockets, ensuring high yields.
Phase 1: Synthesis of the Scaffold
-
Reagents: Pyrrole + 2,6-dibromo-4-(trimethylsilyl)benzaldehyde.
-
Conditions: Lindsey conditions (
, followed by DDQ oxidation). -
Product: Target 1 (5,10,15,20-tetrakis(2,6-dibromo-4-trimethylsilylphenyl)porphyrin).[3][5]
-
Rationale: The bromine atoms are small enough to allow efficient macrocyclization but serve as reactive handles for the next step.
Phase 2: Installation of the Pockets
-
Reagents: Target 1 + Aryl Boronic Acid (e.g., Phenylboronic acid) +
+ . -
Solvent: Toluene/Water (degassed).
-
Conditions: Reflux under Argon for 24 hours.
-
Yield: Typically 75–95%.
-
Mechanism: The Palladium catalyst couples the bulky aryl groups to the ortho positions of the meso-phenyl rings.[3] This creates eight new aryl rings (four on each face) that form the "pocket."
| Parameter | Classical Method (Suslick) | Modern Method (Suzuki) |
| Key Step | Condensation of Bulky Aldehyde | Cross-coupling on Porphyrin |
| Steric Clash | High (during ring formation) | Low (ring already formed) |
| Yield | ~1% | >75% |
| Modularity | Low (New aldehyde per derivative) | High (Different boronic acids) |
Functional Characterization & Data
When characterizing bis-pocket ligands, two metrics are paramount: Oxygen Affinity (
Thermodynamic Stability
The "pocket" effect is quantifiable. Bis-pocket iron porphyrins show
| Ligand System | Stability ( | Mechanism of Failure | |
| Hemoglobin (Ref) | 0.5 - 2.0 | N/A (Enzymatic repair) | N/A |
| Picket Fence | ~0.5 | Hours/Days | Axial base dissociation |
| Bis-Pocket (TTPPP) | ~500 | Weeks | Solvent oxidation |
| Capped Porphyrin | ~4000 | Days | Ligand distortion |
Note: The lower affinity (higher
Shape-Selective Catalysis
Bis-pocket ligands are not just for gas binding; they are potent catalysts for alkane hydroxylation .
-
Concept: The pocket restricts access to the metal center. Only linear alkanes can penetrate the cavity to reach the high-valent oxo-metal species.
-
Result: Terminal (
) hydroxylation is favored over the thermodynamically preferred internal (secondary) hydroxylation.
Applications in Drug Development
CO Poisoning Antidotes
Recent work (2022) has utilized water-soluble bis-pocket porphyrins as "hemodynamic sinks" for Carbon Monoxide.[5]
-
Mechanism: The bis-pocket Fe(II) complex binds CO with extremely high affinity but cannot be oxidized by blood oxygen due to the steric shielding.
-
Therapeutic Action: It pulls CO off Carboxyhemoglobin (COHb), restoring the oxygen-carrying capacity of the blood.
Asymmetric Epoxidation
Chiral bis-pocket variants (Twin-Coronets) are used to synthesize chiral epoxides, which are key intermediates in the synthesis of enantiopure drugs. The "straps" on the porphyrin induce chirality by forcing the substrate to approach the metal center in a specific orientation.
References
-
Collman, J. P., et al. (1975). "Picket fence porphyrins.[3][6] Synthetic models for oxygen binding hemoproteins." Journal of the American Chemical Society.[7] Link
-
Suslick, K. S., & Fox, M. M. (1983). "The bis-pocket porphyrin: a synthetic analog for heme proteins."[3][5][6] Journal of the American Chemical Society.[7] Link
-
Droege, D. G., et al. (2022).[3][5] "Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling." The Journal of Organic Chemistry. Link
-
Naruta, Y., et al. (1991). "Catalytic and asymmetric epoxidation of olefins with iron complexes of twin-coronet porphyrins." Journal of the American Chemical Society.[7] Link
-
Momenteau, M., & Reed, C. A. (1994). "Synthetic Heme Models." Chemical Reviews. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki-Miyaura Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Handling of 2,4,6-Triphenylbenzaldehyde
This is an in-depth technical guide on the solubility, physicochemical properties, and handling of 2,4,6-triphenylbenzaldehyde (TPBA) . This guide is designed for researchers in organic synthesis, supramolecular chemistry, and drug development who utilize this sterically crowded intermediate for constructing "bis-pocket" porphyrins and dendrimers.
Part 1: Executive Summary & Physicochemical Profile
2,4,6-Triphenylbenzaldehyde (TPBA) is a bulky, aromatic aldehyde primarily used as a synthone for sterically hindered porphyrins (e.g., "bis-pocket" porphyrins) and polyphenylenes. Its structure consists of a central benzaldehyde core substituted at the ortho and para positions with phenyl rings. This "terphenyl-like" architecture imparts significant lipophilicity and steric congestion, which dictates its unique solubility landscape.
Physicochemical Specifications
| Property | Value | Source |
| Molecular Formula | C₂₅H₁₈O | Calculated |
| Molecular Weight | 334.41 g/mol | Calculated |
| Melting Point | 130–132 °C | Suslick & Fox (JACS) |
| Appearance | White to off-white crystalline solid | Experimental Observation |
| Polarity | Low (High Lipophilicity) | Structure-Activity Relationship |
| Key Functional Group | Aldehyde (-CHO) (Sterically shielded) | Chemical Structure |
Part 2: Solubility Landscape
The solubility of TPBA is governed by
Qualitative Solubility Table
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Chlorinated Hydrocarbons | Chloroform (CHCl₃), Dichloromethane (DCM), 1,2-Dichloroethane | High | Primary dissolution medium. Excellent solvation of the aromatic core. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | "Like dissolves like." Favorable |
| Polar Aprotic | THF, Ethyl Acetate | Moderate to High | Good solubility; THF is often used during synthesis/workup. |
| Polar Aprotic (High BP) | DMSO, DMF | Moderate | Soluble, but often requires heating. Used for specific coupling reactions.[1][2][3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low / Insoluble | The hydrophobic bulk dominates; alcohols act as anti-solvents. |
| Alkanes | Hexane, Pentane, Heptane | Low | Generally insoluble at RT; may dissolve slightly at reflux. |
| Water | H₂O | Insoluble | Hydrophobic exclusion effect. |
Thermodynamic & Structural Logic
The 2,4,6-triphenyl substitution pattern creates a "propeller-like" conformation to minimize steric clash between the ortho-phenyl rings and the central aldehyde group. This non-planar geometry prevents efficient crystal packing compared to flat aromatics (like anthracene), which paradoxically enhances solubility in organic solvents compared to planar analogs. However, the high carbon-to-oxygen ratio (25:1) ensures that lipophilicity is the dominant thermodynamic factor.
Part 3: Experimental Protocols
Protocol A: Solubility Determination (Saturation Method)
For validating solubility in a specific solvent system for process development.
-
Preparation: Weigh 50 mg of TPBA into a 4 mL borosilicate vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25 °C.
-
Equilibration: Vortex for 30 seconds after each addition.
-
Visual Check: Observe for clarity. If solid remains, sonicate for 5 minutes.
-
Endpoint: Record the volume required for complete dissolution.
-
Calculation: Solubility (
) = (mg/mL).
-
Protocol B: Purification via Recrystallization
Since TPBA is often synthesized via lithiation of 2,4,6-triphenylbromobenzene, crude mixtures may contain unreacted starting materials or byproducts.
Recommended Solvent System: Dichloromethane (Solvent) / Ethanol (Anti-solvent)
-
Dissolution: Dissolve crude TPBA in the minimum amount of boiling Dichloromethane (DCM).
-
Filtration: Filter the hot solution through a glass frit (porosity M) to remove insoluble inorganic salts (e.g., LiBr if from lithiation).
-
Precipitation: Slowly add hot Ethanol (EtOH) dropwise until the solution turns slightly turbid.
-
Clarification: Add a few drops of DCM to restore clarity.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20 °C freezer overnight.
-
Collection: Filter the crystals and wash with cold hexanes or cold ethanol.
Protocol C: Flash Chromatography (Alternative Purification)
Based on Suslick & Fox methodology.
-
Stationary Phase: Silica Gel (SiO₂).
-
Eluent: Benzene or Toluene (Historic); Modern Green Alternative: Hexane:Ethyl Acetate (9:1 to 4:1 gradient).
-
Observation: The aldehyde typically elutes after the non-polar triphenylbenzene byproduct but before more polar impurities.
Part 4: Visualization of Workflows
Solubility Logic & Solvent Selection
This diagram illustrates the decision matrix for selecting solvents based on the intended application (Reaction vs. Purification).
Figure 1: Solubility decision matrix based on TPBA's lipophilic nature.
Synthesis & Purification Workflow
This diagram outlines the standard synthesis route and the critical purification step where solubility plays a key role.
Figure 2: Synthesis and purification workflow emphasizing solvent choices.
Part 5: Implications for Drug Development & Research
Porphyrin Synthesis (Bis-Pocket Models)
TPBA is the critical precursor for 5,10,15,20-tetrakis(2,4,6-triphenylphenyl)porphyrin .
-
Solubility Impact: The extreme bulk of the aldehyde requires high-boiling solvents (like propionic acid or nitrobenzene) during the Adler-Longo condensation to maintain solubility of the growing macrocycle.
-
Handling: Unlike simple benzaldehyde, TPBA does not oxidize rapidly to the acid in air due to steric protection of the formyl group, making it easier to handle in open-vessel weighing.
Analytical Standards
-
NMR (CDCl₃): The aldehyde proton typically appears distinctively downfield (~9-10 ppm). The high solubility in deuterated chloroform makes this the standard solvent for characterization.
-
UV-Vis: Solutions in DCM show characteristic absorption bands for the terphenyl system. Avoid alcohols for UV-Vis due to potential precipitation at higher concentrations.
References
-
Suslick, K. S., & Fox, M. M. (1983). Ligand protection in heme proteins: synthesis and properties of the "bis-pocket" porphyrin. Journal of the American Chemical Society, 105(11), 3507–3510.
-
Core reference for synthesis, melting point (130-132 °C), and purification.[4]
-
- Perrin, D. D., Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
- Hyatt, J. A. (1984). Synthesis of 2,4,6-triphenylbenzaldehyde and related compounds. Journal of Organic Chemistry.
- Smith, K. M. (1975). Porphyrins and Metalloporphyrins. Elsevier.
Sources
Engineering Void Space: Bulky Benzaldehyde Derivatives in Supramolecular Architectures
Executive Summary
In supramolecular chemistry, the battle for porosity is often lost to interpenetration—the tendency of open frameworks to fill their own voids with a second, identical network. This guide details the strategic deployment of bulky benzaldehyde derivatives , specifically 3,5-di-tert-butylbenzaldehyde, to engineer non-interpenetrated Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). By leveraging steric hindrance as a design element rather than an obstacle, researchers can enforce specific topologies, enhance solubility, and create size-selective molecular cages.
Strategic Design Principles: The "Steric Bumper" Effect
The primary utility of bulky benzaldehydes lies in their ability to disrupt
Preventing Interpenetration in Frameworks
In the synthesis of diamondoid (dia) topology COFs and MOFs, the thermodynamic preference is often for twofold or threefold interpenetration, which drastically reduces surface area.
-
Mechanism: Introducing bulky groups (e.g., tert-butyl, trityl, or mesityl) at the meta positions of the aldehyde linker creates a "steric bumper."
-
Outcome: These bumpers physically block the approach of a second network, forcing the system into a non-interpenetrated, open-pore state. This is critical for gas storage and catalysis applications where pore volume is paramount.
Solubility and Processability
Large supramolecular assemblies (cages, macrocycles) often suffer from poor solubility in organic solvents, hindering characterization and solution-phase processing.
-
Lipophilicity: The high aliphatic content of groups like 3,5-di-tert-butyl significantly increases solubility in non-polar solvents (CHCl
, Toluene), facilitating NMR characterization and solution casting.
Synthesis Protocol: 3,5-Di-tert-butylbenzaldehyde
While the 4-hydroxy derivative (via Duff reaction) is common, the non-phenolic 3,5-di-tert-butylbenzaldehyde is the gold standard for purely steric applications as it avoids competing hydrogen-bonding interactions.
Protocol Selection: Lithiation-Formylation
Why this method? Unlike the Sommelet reaction (which can be messy with radical byproducts) or direct oxidation (which requires the alcohol precursor), the lithiation of the aryl bromide is high-yielding, clean, and provides the highest purity product suitable for sensitive supramolecular self-assembly.
Reagents & Equipment
-
Precursor: 1-Bromo-3,5-di-tert-butylbenzene (Commercially available or synthesized from 1,3,5-tri-tert-butylbenzene).
-
Reagent: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes.
-
Electrophile: Anhydrous N,N-Dimethylformamide (DMF).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Atmosphere: Dry Nitrogen or Argon (Schlenk line technique required).
Step-by-Step Methodology
Phase 1: Lithiation (Halogen-Lithium Exchange)
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with N
. -
Dissolution: Add 1-Bromo-3,5-di-tert-butylbenzene (10.0 mmol) and anhydrous THF (50 mL) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Addition: Add n-BuLi (11.0 mmol, 1.1 equiv) dropwise over 10 minutes.
-
Critical Control: Maintain temperature below -70 °C to prevent Wurtz coupling or reaction with THF.
-
-
Incubation: Stir at -78 °C for 1 hour. The solution typically turns a pale yellow.
Phase 2: Formylation 6. Quenching: Add anhydrous DMF (15.0 mmol, 1.5 equiv) dropwise to the cold lithiated solution. 7. Warming: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature (RT) over 1 hour.
Phase 3: Workup & Isolation
8. Hydrolysis: Quench the reaction with saturated aqueous NH
Validation Criteria (Self-Check):
-
Appearance: Colorless to pale yellow oil/solid (mp ~85-89 °C).
-
1H NMR (CDCl
): Distinct singlet for aldehyde proton at ~10.0 ppm . Strong singlet for tert-butyl groups at ~1.3-1.4 ppm (18H). Aromatic protons appear as a doublet (~7.7 ppm, 2H) and triplet (~7.9 ppm, 1H).
Visualization of Workflows
Synthesis & Assembly Logic
The following diagram illustrates the synthesis pathway and the subsequent "Steric Engineering" logic applied in COF construction.
Caption: Synthesis of bulky benzaldehyde and its strategic role in enforcing non-interpenetrated frameworks.
Applications in Supramolecular Assembly[1]
Non-Interpenetrated COFs (The JUC-552 Example)
In the synthesis of 3D COFs, the "dia" (diamondoid) topology is prone to interpenetration.
-
Problem: Standard terephthaldehyde linkers allow networks to weave into each other, reducing pore size to <10 Å.
-
Solution: Using a bulky derivative like 2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbaldehyde (or similar bulky benzaldehyde cores) creates steric hindrance.
-
Result: The bulky groups act as spacers, yielding a non-interpenetrated structure with pore sizes >20 Å and surface areas >3000 m²/g.
Size-Selective Molecular Cages
Imine cages formed from 3,5-di-tert-butylbenzaldehyde and diamines (e.g., 1,2-diaminocyclohexane) exhibit "shape persistence."
-
Catalysis: These cages can act as nanoreactors. The bulky exterior aids solubility, while the restricted portals (windows) allow only small substrates to enter the cavity for reaction, excluding larger competitors.
-
Thermodynamics: The formation of these cages is reversible (Dynamic Covalent Chemistry). The bulky groups destabilize polymeric byproducts, driving the equilibrium toward the discrete, thermodynamically stable cage species.
Data Summary: Bulky Substituent Effects[2][3]
| Substituent | Steric Bulk (A-Value) | Primary Effect in Assembly | Solubility Impact |
| H (Unsubstituted) | Low | High Interpenetration Risk | Moderate |
| Methyl (-CH | Medium | Reduces Stacking | Good |
| Methoxy (-OCH | Medium | Electronic Donor + Steric | Good |
| tert-Butyl (-C(CH | High | Enforces Non-Interpenetration | Excellent |
| Trityl (-CPh | Very High | Creates Discrete Capsules | Low (unless solubilized) |
References
-
ResearchGate. Regulation of the Degree of Interpenetration in Metal–Organic Frameworks. [Link]
-
Organic Syntheses. General Method for Reduction of Acid Chlorides to Aldehydes (Lithium Aluminum Tri-tert-butoxyhydride). [Link]
-
RSC Publishing. Three-Dimensional Mesoporous Covalent Organic Frameworks through Steric Hindrance Engineering. [Link]
Methodological & Application
synthesis of 2,4,6-triphenylbenzaldehyde from 2,4,6-triphenylbromobenzene
Abstract
This application note provides a comprehensive, research-level guide for the synthesis of 2,4,6-triphenylbenzaldehyde from 2,4,6-triphenylbromobenzene. The protocol is centered around a lithium-halogen exchange to form a highly reactive aryllithium intermediate, which is subsequently captured by an electrophilic formylating agent. This method is particularly suited for sterically hindered substrates where traditional methods may falter. Detailed experimental procedures, mechanistic insights, and troubleshooting strategies are provided to enable researchers in organic synthesis and drug development to successfully replicate and adapt this transformation.
Introduction
Polyaromatic aldehydes are valuable precursors in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, functional materials, and molecular probes.[1] The target molecule, 2,4,6-triphenylbenzaldehyde, with its significant steric bulk around the aldehyde functionality, presents a unique synthetic challenge. Direct formylation methods are often incompatible with such sterically encumbered and highly functionalized aromatic systems.
This guide details a robust and efficient two-step, one-pot synthesis strategy commencing from 2,4,6-triphenylbromobenzene. The core of this methodology lies in the generation of a potent nucleophilic 2,4,6-triphenylphenyllithium intermediate. This is achieved via a lithium-halogen exchange, a powerful transformation for creating aryl-lithium reagents from aryl halides.[2] The subsequent formylation is accomplished by quenching this intermediate with N,N-dimethylformamide (DMF), a common and effective C1 electrophile.[3] The choice of an organolithium route is deliberate; the high reactivity of organolithium reagents is often necessary to overcome the steric hindrance of the substrate and achieve efficient metal-halogen exchange at low temperatures.[4]
Reaction Mechanism
The synthesis proceeds through two primary stages:
Stage 1: Lithium-Halogen Exchange The reaction is initiated by the addition of n-butyllithium (n-BuLi) to the starting material, 2,4,6-triphenylbromobenzene, at low temperature (-78 °C). The lithium-halogen exchange is a kinetically controlled process where the more electropositive lithium atom of the n-BuLi exchanges with the bromine atom on the aromatic ring.[5] This exchange is driven by the formation of the more stable aryllithium species, where the negative charge resides on a more electronegative sp²-hybridized carbon atom.[6] The extremely low temperature is crucial to prevent side reactions, such as the reaction of n-BuLi with the solvent (THF) or undesired coupling reactions.[7]
Stage 2: Nucleophilic Acyl Addition The newly formed 2,4,6-triphenylphenyllithium is a powerful nucleophile. It readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). This addition reaction forms a tetrahedral lithium alkoxide intermediate.
Stage 3: Hydrolysis (Workup) Upon acidic workup, the tetrahedral intermediate collapses, eliminating dimethylamine and generating the final product, 2,4,6-triphenylbenzaldehyde. The acidic conditions also neutralize any remaining organolithium species and lithium salts.[8]
Reaction Mechanism Diagram
Caption: Proposed reaction mechanism for the synthesis of 2,4,6-triphenylbenzaldehyde.
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,4,6-Triphenylbromobenzene | >98% | TCI, Sigma-Aldrich | Starting material. |
| n-Butyllithium (1.6 M in hexanes) | Reagent Grade | Sigma-Aldrich | Pyrophoric, handle under inert atmosphere. Titrate before use. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Use freshly distilled from sodium/benzophenone or from a solvent purification system. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | Store over molecular sieves. |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Reagent | Fisher Scientific | For reaction quenching. |
| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Hexanes / Ethyl Acetate | HPLC Grade | Fisher Scientific | Eluent for chromatography. |
3.2. Equipment
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Argon or Nitrogen gas line with bubbler
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
3.3. Step-by-Step Procedure
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target aldehyde.
-
Preparation: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a septum, a low-temperature thermometer, and a gas inlet connected to an argon/nitrogen line. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[9]
-
Reaction Setup: To the flask, add 2,4,6-triphenylbromobenzene (e.g., 2.0 g, 4.86 mmol). Purge the flask with inert gas, then add 40 mL of anhydrous THF via syringe. Stir the mixture until the solid dissolves completely.
-
Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Once the temperature is stable, slowly add n-butyllithium (1.6 M in hexanes, 3.3 mL, 5.35 mmol, 1.1 eq) dropwise via syringe over 15 minutes. Maintain the internal temperature below -70 °C. A color change to deep red or brown may be observed, indicating the formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Formylation: While maintaining the temperature at -78 °C, add anhydrous DMF (0.56 mL, 7.29 mmol, 1.5 eq) dropwise via syringe.
-
Warming: After the addition of DMF is complete, stir the reaction mixture at -78 °C for another 30 minutes. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature over approximately 2 hours.
-
Quenching: Once at room temperature, cautiously quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake well. Separate the organic layer. Wash the aqueous layer with diethyl ether (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., hexanes/ethyl acetate 98:2 to 95:5), is recommended.[10][11] The product fractions can be identified by TLC analysis.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 2,4,6-triphenylbenzaldehyde as a solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive n-BuLi. 2. Wet reagents/glassware. 3. Reaction temperature too high. | 1. Titrate the n-BuLi solution before use. 2. Ensure all glassware is rigorously dried and solvents are anhydrous.[9] 3. Maintain strict temperature control at -78 °C during addition. |
| Presence of Starting Material | Incomplete lithium-halogen exchange. | Increase the reaction time at -78 °C after n-BuLi addition to 1.5-2 hours. Ensure 1.1 equivalents of active n-BuLi are used. |
| Formation of Butyl-triphenylbenzene | The aryllithium intermediate acts as a base on the n-butyl bromide byproduct. | This is a known side reaction. Using t-butyllithium at a lower temperature can sometimes mitigate this, but it is more hazardous. Ensure slow addition of n-BuLi. |
| Aldehyde decomposes on silica gel | Aldehydes can sometimes be sensitive to acidic silica. | Deactivate the silica gel with triethylamine (1% in the eluent). Alternatively, consider purification via bisulfite adduct formation and subsequent release.[12] |
Conclusion
The described protocol offers a reliable and scalable method for the synthesis of the sterically hindered 2,4,6-triphenylbenzaldehyde. By leveraging a low-temperature lithium-halogen exchange followed by formylation with DMF, this approach circumvents the limitations of other formylation techniques when applied to poly-substituted aromatic systems. The provided procedural details and troubleshooting guide are intended to equip researchers with the necessary information for the successful application of this synthetic strategy.
References
-
Chuzel, O., Roesch, A., Genet, J. P., & Darses, S. (2008). Sterically hindered benzophenones via rhodium-catalyzed oxidative arylation of aldehydes. The Journal of Organic Chemistry, 73(19), 7800–7802. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1985). Synthesis of sterically hindered stilbenes of biological importance. [Link]
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New Journal of Chemistry. (2020). Electrochemical formylation of aryl halides by using DMF as a formyl source. [Link]
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Organic Chemistry Lab Tutorial. (2023). Synthesis of 2,4,6-Tribromophenol from Benzene. [Link]
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ResearchGate. (2015). Is it possible to purify aldehyde by column? [Link]
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Wikipedia. (n.d.). Metal–halogen exchange. [Link]
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PubMed. (2008). Sterically hindered benzophenones via rhodium-catalyzed oxidative arylation of aldehydes. [Link]
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Harvard University. (n.d.). Organolithium Reagents. [Link]
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National Center for Biotechnology Information. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]
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Macmillan Group, Princeton University. (2007). The Mechanism of Lithium–Halogen Exchange. [Link]
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ResearchGate. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? [Link]
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Defense Technical Information Center. (2020). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. [Link]
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Science of Synthesis. (n.d.). The formylation of arylmetal reagents. [Link]
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ETH Zürich. (2019). Organometallic Chemistry II. [Link]
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Royal Society of Chemistry. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. [Link]
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University of Wisconsin-Madison. (n.d.). Mechanism of Lithium-Halogen Exchange. [Link]
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Organic-Chemistry.org. (n.d.). Formylation. [Link]
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ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? [Link]
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Peking University. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. [Link]
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National Center for Biotechnology Information. (2021). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. [Link]
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Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
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Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. [Link]
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Chemistry LibreTexts. (2014). The Reaction Organolithium Compounds and Grignard Reagents with Electrophiles. [Link]
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Application Notes and Protocols: Lithiation and Formylation of Sterically Hindered Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Steric Congestion in Aromatic Formylation
The introduction of a formyl group (-CHO) onto an aromatic or heteroaromatic scaffold is a cornerstone of organic synthesis, providing a versatile handle for further molecular elaboration. However, when the target position for formylation is flanked by bulky substituents, the reaction becomes a significant synthetic challenge. Steric hindrance can impede the approach of reagents, slow down reaction rates, and lead to undesired side products.[1][2][3] This application note provides a detailed guide to effective strategies for the lithiation and subsequent formylation of sterically hindered aromatic and heteroaromatic systems. We will delve into the mechanistic rationale behind protocol choices, offer field-proven experimental procedures, and present data to guide reagent and condition selection.
The Lynchpin of Success: Strategic Generation of Sterically Encumbered Organolithiums
The key to successful formylation of a sterically hindered position lies in the efficient and regioselective generation of the corresponding organolithium intermediate. Two primary strategies have proven to be powerful tools in this endeavor: Directed ortho-Metalation (DoM) and Halogen-Metal Exchange.
Directed ortho-Metalation (DoM): Leveraging Intramolecular Chelation
Directed ortho-metalation is a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic compounds.[4] The strategy relies on the presence of a "Directing Metalation Group" (DMG) on the aromatic ring. This functional group, typically containing a heteroatom with lone pair electrons, coordinates to an organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).[4][5] This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction and the formation of an aryllithium species.[4]
Even in the presence of significant steric hindrance, the intramolecular nature of this chelation-controlled deprotonation can overcome the kinetic barrier to lithiation at a congested site.[6] Carboxamides are particularly effective DMGs in facilitating ortho-lithiation.[6]
Key Considerations for DoM in Sterically Hindered Systems:
-
Choice of Base: More reactive organolithium bases like s-BuLi or t-BuLi may be necessary to deprotonate highly hindered or less acidic protons.
-
Solvent: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are commonly used.
-
Temperature: DoM reactions are typically carried out at low temperatures (-78 °C to 0 °C) to control the reactivity of the organolithium species and prevent side reactions.
-
Excess Base: It is common practice in directed ortho-metalation to use a stoichiometric excess of the butyllithium base, as aggregates can form that "cannibalize" the base and prevent it from reacting.[7]
Workflow for Directed ortho-Metalation:
Caption: Workflow for the formylation of a sterically hindered aromatic compound via Directed ortho-Metalation.
Halogen-Metal Exchange: A Rapid and Reliable Alternative
When a suitable DMG is absent or when direct deprotonation is not feasible, halogen-metal exchange offers a robust alternative for the generation of aryllithium species.[8][9] This reaction involves the treatment of an aryl halide (typically a bromide or iodide) with an organolithium reagent, most commonly n-BuLi or t-BuLi.[9][10] The exchange is typically very fast, even at low temperatures, and often proceeds with retention of configuration.[9]
For sterically hindered substrates, halogen-metal exchange is particularly advantageous as it is less sensitive to steric effects at the reaction center compared to direct deprotonation. The reaction proceeds through an "ate" complex intermediate.[9]
Key Considerations for Halogen-Metal Exchange:
-
Choice of Organolithium: t-Butyllithium is often more reactive than n-butyllithium and may be required for the exchange of less reactive aryl chlorides or sterically hindered aryl bromides.[11] When using t-BuLi, two equivalents are often employed to react with the generated t-butyl halide byproduct.[11]
-
Halogen: The rate of exchange follows the trend I > Br > Cl.[10] Aryl iodides and bromides are the most common substrates.
-
Temperature: To prevent side reactions, such as the reaction of the newly formed aryllithium with the alkyl halide byproduct, these exchanges are typically conducted at very low temperatures (e.g., -78 °C to -100 °C).[12]
Mechanism of Lithium-Halogen Exchange:
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Application Notes and Protocols: Synthesis of 5,10,15,20-Tetrakis(2,4,6-triphenylphenyl)porphyrin via Condensation of 2,4,6-Triphenylbenzaldehyde with Pyrrole
Introduction: The Significance of Sterically Hindered Porphyrins
Porphyrins are a class of macrocyclic compounds fundamental to numerous biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll).[1] Synthetic porphyrins, particularly those with bulky substituents at the meso-positions, are of immense interest to researchers in materials science, catalysis, and medicine. The introduction of sterically demanding groups, such as the 2,4,6-triphenylphenyl moiety, creates a protected three-dimensional pocket around the porphyrin core. This structural feature can enhance the stability of metalloporphyrin catalysts, prevent deactivation through dimerization, and modulate the electronic properties of the macrocycle, making these compounds highly valuable for applications in biomimetic catalysis, chemical sensing, and photodynamic therapy.[2]
This document provides a detailed guide to the synthesis of 5,10,15,20-tetrakis(2,4,6-triphenylphenyl)porphyrin, a highly hindered porphyrin, through the acid-catalyzed condensation of 2,4,6-triphenylbenzaldehyde with pyrrole. We will focus on the principles and practical execution of the Lindsey synthesis, a robust method that offers superior yields and purity for complex substituted porphyrins compared to harsher, higher-temperature alternatives like the Adler-Longo method.[3][4]
Guiding Principles and Mechanistic Overview
The synthesis of meso-tetra-substituted porphyrins from aldehydes and pyrrole is a classic condensation reaction.[5] The Lindsey synthesis divides this process into two distinct, controlled stages: (1) the acid-catalyzed condensation of the reactants to form a non-aromatic porphyrinogen intermediate, and (2) the subsequent oxidation of this intermediate to the final, stable, aromatic porphyrin.[3][4]
Causality Behind the Lindsey Method:
-
Mild Conditions: The reaction is performed at room temperature, which preserves the integrity of sensitive functional groups on the aldehyde that might decompose under the refluxing acid conditions of the Adler-Longo method.[3]
-
Equilibrium Control: The initial condensation is a reversible, acid-catalyzed process that establishes an equilibrium between the starting materials and the cyclized porphyrinogen.[4] Running the reaction at high dilution thermodynamically favors the formation of the macrocyclic porphyrinogen over linear polymer byproducts.
-
Controlled Oxidation: The porphyrinogen is a key intermediate that is colorless or pale.[6] It is susceptible to re-opening and scrambling. By decoupling the condensation from the oxidation, the porphyrinogen can be formed under optimal equilibrium conditions first. A controlled amount of a high-potential oxidant, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), is then added to rapidly and irreversibly convert the porphyrinogen to the intensely colored, highly stable aromatic porphyrin, effectively trapping the desired product.[3][6]
Reaction Mechanism
The reaction proceeds through several key steps, as illustrated in the diagram below.
Caption: Reaction mechanism for porphyrin synthesis.
Detailed Experimental Protocols
This protocol is adapted from the general Lindsey methodology for the synthesis of meso-tetra-arylporphyrins.[4]
Reagents and Materials
| Reagent/Material | Formula | M.W. | Quantity | Notes |
| 2,4,6-Triphenylbenzaldehyde | C₂₅H₁₈O | 334.41 | 1.00 g (2.99 mmol) | Ensure high purity. |
| Pyrrole | C₄H₅N | 67.09 | 0.21 mL (2.99 mmol) | Crucial: Purify by distillation immediately before use. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 300 mL | Anhydrous/dry grade is essential. |
| Boron Trifluoride Etherate (BF₃•OEt₂) | (C₂H₅)₂O•BF₃ | 141.93 | 0.38 mL (2.99 mmol) | Corrosive and moisture-sensitive. Handle in a fume hood. |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | C₈Cl₂N₂O₂ | 227.01 | 0.51 g (2.24 mmol) | Potent oxidant. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | ~2 mL | Used for quenching the reaction. |
| Silica Gel | SiO₂ | - | ~100 g | For column chromatography (230-400 mesh). |
| Solvents for Chromatography | - | - | - | Hexane, Dichloromethane |
Step-by-Step Procedure
Part A: Condensation to Porphyrinogen
-
Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-triphenylbenzaldehyde (1.00 g, 2.99 mmol).
-
Dissolution: Add 300 mL of anhydrous dichloromethane (DCM) to the flask. Stir until the aldehyde is completely dissolved.
-
Inert Atmosphere: Seal the flask with a septum and purge the system with a slow stream of dry nitrogen or argon gas for 15-20 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the condensation.
-
Reagent Addition: Add the freshly distilled pyrrole (0.21 mL, 2.99 mmol) to the solution via syringe.
-
Catalyst Addition & Reaction: Shield the flask from light with aluminum foil. Add the boron trifluoride etherate (0.38 mL, 2.99 mmol) dropwise via syringe. The solution may darken slightly. Allow the reaction to stir at room temperature for 2 hours.
Expert Insight: The high dilution (reactant concentration ~0.01 M) is critical to maximize the yield of the cyclic tetramer (porphyrinogen) and minimize the formation of linear oligomeric byproducts. Shielding from light prevents unwanted photochemical side reactions.
Part B: Oxidation to Porphyrin
-
Oxidant Addition: After the 2-hour condensation period, remove the inert gas inlet and open the flask to the air. Add the DDQ (0.51 g, 2.24 mmol) to the reaction mixture in one portion.
-
Color Change: The solution will rapidly turn a very dark, deep purple/black color as the porphyrinogen is oxidized to the aromatic porphyrin.
-
Reaction Completion: Stir the mixture at room temperature for an additional 1 hour.
Part C: Work-up and Purification
-
Quenching: Add triethylamine (~2 mL) to the flask to neutralize the acid catalyst. The solution may lighten slightly.
-
Solvent Removal: Remove the DCM using a rotary evaporator to yield a dark solid crude product.
-
Chromatography Setup: Prepare a silica gel column (approx. 4 cm diameter) using a slurry of silica in hexane.
-
Purification: Dissolve the crude product in a minimal amount of DCM and load it onto the silica gel column.
-
Elution:
-
Elute first with pure hexane to remove nonpolar impurities.
-
Gradually increase the polarity of the eluent. A mixture of hexane and DCM (e.g., 4:1 v/v) will elute the desired purple porphyrin band.
-
Collect the intensely colored purple fractions. More polar byproducts will remain on the column.
-
-
Final Product: Combine the purple fractions, remove the solvent by rotary evaporation, and dry the resulting solid under high vacuum. This yields shiny, purple crystals of 5,10,15,20-tetrakis(2,4,6-triphenylphenyl)porphyrin. Expected yield: 25-40%.
Overall Experimental Workflow
Caption: Experimental workflow for porphyrin synthesis.
Characterization and Data Validation
Confirming the identity and purity of the final product is essential.
-
UV-Vis Spectroscopy: In a solvent like DCM or chloroform, the porphyrin will exhibit a characteristic electronic absorption spectrum.[7]
-
Soret Band: An extremely intense peak (ε > 10⁵ M⁻¹cm⁻¹) located at approximately 420-425 nm.
-
Q-Bands: Four weaker absorption bands in the range of 500-700 nm. The presence of four distinct Q-bands is characteristic of a free-base porphyrin with D₂h symmetry.[8]
-
-
¹H NMR Spectroscopy (in CDCl₃):
-
N-H Protons: A highly shielded singlet, integrating to 2H, appearing far upfield around -2.5 to -3.0 ppm.[9] This is a definitive diagnostic peak for the free-base porphyrin.
-
β-Pyrrolic Protons: A sharp singlet, integrating to 8H, in the highly deshielded region of 8.5 to 9.0 ppm.
-
Aromatic Protons: A complex series of multiplets in the 7.0 to 8.5 ppm region corresponding to the numerous protons on the triphenylphenyl substituents.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Very Low Yield (<15%) | 1. Wet solvent or reagents. 2. Impure (undistilled) pyrrole. 3. Insufficient reaction time for condensation. | 1. Use anhydrous solvents and handle catalyst carefully. 2. Always use freshly distilled pyrrole. 3. Monitor the reaction by TLC to ensure consumption of aldehyde before adding oxidant. |
| Greenish Tinge to Product (Chlorin Contamination) | Incomplete oxidation of the porphyrinogen or over-oxidation. | The primary side-product is often a tetraphenylchlorin (TPC).[10] This can sometimes be oxidized to the desired porphyrin by refluxing the product mixture with a slight excess of DDQ in a high-boiling solvent like toluene or chloroform.[9] |
| Difficult Purification (Streaking on Column) | 1. Product is not fully soluble in the loading solvent. 2. Column is overloaded. 3. Acid was not fully quenched. | 1. Use a slightly more polar solvent (e.g., DCM with a drop of toluene) to load the sample. 2. Use a larger column with more silica gel. 3. Ensure complete neutralization with TEA before evaporation. |
References
-
Vertex AI Search Result[11]
-
Vertex AI Search Result[9]
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Vertex AI Search Result[12]
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Vertex AI Search Result[13]
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Vertex AI Search Result[5]
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Vertex AI Search Result[3]
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Vertex AI Search Result[14]
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Vertex AI Search Result[7]
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Vertex AI Search Result[16]
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Application Notes and Protocols for the Preparation of Bis-Pocket Iron(II) Porphyrin Complexes
For: Researchers, scientists, and drug development professionals
Introduction
Bis-pocket iron(II) porphyrin complexes are a sophisticated class of synthetic heme analogs designed to mimic the steric and electronic environment of the active sites in heme proteins like hemoglobin and myoglobin. The defining characteristic of these molecules is the presence of bulky substituents on both faces of the porphyrin plane, creating protected cavities or "pockets."[1] This unique architecture prevents the irreversible formation of µ-oxo dimers, a common deactivation pathway for simpler iron porphyrins in the presence of oxygen, and allows for the reversible binding of small molecules such as O₂, CO, and NO.[2]
The ability to synthetically tailor the size, shape, and polarity of these pockets provides an invaluable platform for fundamental studies of ligand binding, activation, and catalysis.[1] In the realm of drug development, bis-pocket porphyrins are being explored as potential carbon monoxide (CO) poisoning antidotes and as robust catalysts for a variety of oxidation reactions.[3][4] This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and characterization techniques for the preparation of bis-pocket iron(II) porphyrin complexes.
I. Synthetic Strategy Overview
The synthesis of a bis-pocket iron(II) porphyrin complex is a multi-step process that can be broadly divided into three key stages:
-
Synthesis of the Free-Base Bis-Pocket Porphyrin: This involves the creation of the sterically hindered porphyrin macrocycle.
-
Iron Insertion (Metallation): The incorporation of an iron atom into the center of the porphyrin ring.
-
Reduction of the Iron Center: Conversion of the more stable iron(III) species to the desired iron(II) oxidation state.
The modularity of the synthetic approach allows for the introduction of a wide variety of functional groups to tune the properties of the final complex.[4]
Figure 1: Overall synthetic workflow for bis-pocket iron(II) porphyrin complexes.
II. Experimental Protocols
A. Synthesis of the Free-Base Bis-Pocket Porphyrin
The creation of the sterically encumbered porphyrin framework is the foundational step. The Lindsey synthesis is generally preferred for its milder conditions and higher yields with sterically hindered aldehydes compared to the harsher Adler conditions.[4][5] A post-macrocyclization strategy using Suzuki-Miyaura cross-coupling has also emerged as a powerful method to install bulky groups.[1]
Protocol 1: Lindsey Synthesis of a Tetraphenyl-Based Bis-Pocket Porphyrin
This protocol describes a general procedure. The specific arylaldehyde will determine the nature of the "pockets." For example, 2,4,6-triphenylbenzaldehyde can be used to create a highly hydrophobic pocket.[1][2]
Materials:
-
Pyrrole (freshly distilled)
-
Substituted Arylaldehyde (e.g., 2,6-disubstituted benzaldehyde)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a large, dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the arylaldehyde (4 mmol) and freshly distilled pyrrole (4 mmol) in anhydrous DCM (1 L for high dilution).
-
Catalyst Addition: Shield the reaction from light and add the Lewis acid catalyst (e.g., TFA, 0.4 mmol) dropwise over 15 minutes with vigorous stirring.
-
Condensation: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours. The solution will darken significantly. Monitor the reaction by TLC (thin-layer chromatography).
-
Oxidation: Add a solution of DDQ (3 mmol) in DCM and stir for an additional 1-2 hours at room temperature. The color of the solution should change to a deep purple.
-
Quenching and Workup: Quench the reaction by adding triethylamine (a few mL). Concentrate the solution using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of hexane and DCM. The desired porphyrin is usually the first major colored band. Collect the fractions and evaporate the solvent to yield the free-base bis-pocket porphyrin as a dark purple solid.
| Reagent/Parameter | Typical Quantity/Condition | Purpose |
| Arylaldehyde:Pyrrole Ratio | 1:1 | Stoichiometry for tetraphenylporphyrin synthesis |
| Solvent Volume (DCM) | High Dilution (e.g., 1 L for 4 mmol scale) | Minimizes polymerization side reactions |
| Catalyst (TFA or BF₃·OEt₂) | ~10 mol% | Catalyzes the condensation reaction |
| Oxidant (DDQ) | ~0.75 equivalents | Aromatizes the porphyrinogen intermediate |
| Purification Method | Silica Gel Column Chromatography | Separates the desired porphyrin from byproducts |
B. Iron Insertion (Metallation)
The insertion of iron into the porphyrin macrocycle is a critical step. Due to the steric hindrance of the bis-pocket architecture, harsher conditions than those used for planar porphyrins may be required.[6]
Figure 2: Schematic of the iron insertion process.
Protocol 2: Iron Insertion using Iron(II) Chloride
Materials:
-
Free-base bis-pocket porphyrin
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Alumina for column chromatography
Procedure:
-
Reaction Setup: Dissolve the free-base porphyrin (0.1 mmol) in anhydrous DMF (50 mL) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Reagent Addition: Add a large excess of FeCl₂·4H₂O (e.g., 10-20 equivalents).
-
Heating: Heat the reaction mixture to reflux (approx. 153 °C) under a nitrogen atmosphere. The reaction progress can be monitored by UV-Vis spectroscopy.[7] The characteristic four Q-bands of the free-base porphyrin will collapse into two bands upon successful metallation.[7]
-
Reaction Monitoring: Take small aliquots periodically, dilute with DCM, and record the UV-Vis spectrum. The reaction is complete when the free-base Soret band has been completely replaced by the red-shifted Soret band of the iron porphyrin.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing DCM (100 mL) and deionized water (100 mL). Wash the organic layer several times with water to remove DMF and excess iron salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on neutral alumina using DCM as the eluent. The iron porphyrin will elute as the main colored band, while any unreacted free-base porphyrin will remain on the column.[7] Evaporate the solvent to yield the chloro(porphyrinato)iron(III) complex.
C. Reduction to Iron(II)
The product from the iron insertion is typically an iron(III) complex. For studies involving dioxygen binding or catalysis mimicking heme enzymes, reduction to the active iron(II) state is necessary. This step must be performed under strictly anaerobic conditions to prevent immediate re-oxidation.
Protocol 3: Reduction of Iron(III) to Iron(II)
Materials:
-
Chloro(porphyrinato)iron(III) complex
-
Sodium borohydride (NaBH₄) or Tetramethylammonium borohydride ((CH₃)₄NBH₄)[2]
-
Anhydrous, deoxygenated solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Schlenk line or glovebox for anaerobic work
Procedure:
-
Anaerobic Setup: In a glovebox or using Schlenk techniques, dissolve the iron(III) porphyrin complex (0.05 mmol) in deoxygenated solvent (20 mL).
-
Reducing Agent Addition: Add a slight excess of the reducing agent (e.g., (CH₃)₄NBH₄, 0.06 mmol).
-
Reaction: Stir the solution at room temperature. The reduction is often accompanied by a color change. The reaction is typically rapid (complete within 30 minutes).
-
Handling the Product: The resulting iron(II) porphyrin solution is highly oxygen-sensitive and should be used immediately for subsequent experiments (e.g., ligand binding studies) or stored under an inert atmosphere. If an axial ligand (like a sterically hindered imidazole) is required to generate a 5-coordinate complex, it should be added at this stage.[2]
III. Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized complexes at each stage.
A. UV-Visible Spectroscopy
UV-Vis spectroscopy is the most convenient method for monitoring the progress of porphyrin reactions.[4][7]
-
Free-Base Porphyrins: Exhibit an intense Soret (or B) band around 410-430 nm and four weaker Q-bands in the 500-700 nm region.[7]
-
Iron(III) Porphyrins: The four Q-bands collapse into two, and the Soret band typically red-shifts and broadens.[7]
-
Iron(II) Porphyrins: The spectral features are highly dependent on the spin state and coordination number of the iron center. The Soret and Q-bands will differ significantly from the iron(III) precursor.
| Species | Typical Soret Band (nm) | Typical Q-Bands (nm) | Reference |
| Free-Base (H₂P) | ~420 | ~515, 550, 590, 650 | [7] |
| Iron(III) ([Fe(P)Cl]) | ~418 (shifted/broadened) | ~510, 640 | [7][8] |
| Iron(II) ([Fe(P)]) | Varies with ligation | Varies with ligation | [8] |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation. The large ring current of the porphyrin macrocycle results in a characteristic wide chemical shift range.
-
Pyrrolic Protons (β-protons): Appear far downfield (8.5-9.5 ppm).
-
Meso Protons/Substituents: Protons on the meso-substituents will have their shifts influenced by their proximity to the porphyrin ring.
-
NH Protons (Free-Base): Located in the highly shielded region upfield of TMS (-2 to -4 ppm).[1] The disappearance of this signal is a key indicator of successful metallation.
-
Paramagnetic NMR: Iron(III) and some iron(II) complexes are paramagnetic, leading to very broad signals and large chemical shift ranges. While complex, paramagnetic NMR can provide detailed information about the electronic structure.[9]
C. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. Electrospray ionization (ESI-MS) is particularly useful for these types of complexes.[9]
D. Electrochemistry
Cyclic voltammetry can be used to probe the redox properties of the iron center, providing information on the Fe(III)/Fe(II) and Fe(II)/Fe(I) redox couples. These potentials are sensitive to the electronic environment created by the porphyrin substituents and axial ligands.[10]
IV. Applications and Future Directions
The development of bis-pocket iron(II) porphyrins has significantly advanced our understanding of heme protein function. Their ability to reversibly bind small molecules in a protected environment makes them excellent models for studying the intricate mechanisms of gas transport and storage.
Current research is heavily focused on their therapeutic potential, particularly as scavengers for carbon monoxide in the treatment of CO poisoning.[4] By fine-tuning the steric and electronic properties of the pocket, researchers aim to create complexes with extremely high affinity and selectivity for CO.[4] Furthermore, their stability and catalytic activity make them promising candidates for applications in green chemistry, such as selective oxidation catalysts that mimic the function of cytochrome P450 enzymes.[3][11] The continued development of novel synthetic methodologies, including post-synthetic modification techniques, will undoubtedly lead to the creation of even more sophisticated and functional bis-pocket porphyrin systems.[1]
V. References
-
Fox, M. M. (1983). The Bis-Pocket Porphyrin: A Synthetic Analog for Herne Proteins. University of Illinois at Urbana-Champaign.
-
BenchChem. (2025). Application Notes and Protocols for the Incorporation of Iron into a Porphyrin Ring.
-
Droege, D. G., & Johnstone, T. C. (2021). CO-Binding Bis-Pocket Iron Porphyrins: Towards the Development of a CO Poisoning Antitude. eScholarship, University of California.
-
Li, X., Ren, D.-D., Tian, H., Zhang, L.-P., & Wang, S. (2022). Iron Porphyrin as a Cytochrome P450 Model for the Degradation of Dye. Molecules, 27(22), 8031. [Link]
-
Rebelo, S. L. H., et al. (2021). Iron(III) Fluorinated Porphyrins: Greener Chemistry from Synthesis to Oxidative Catalysis Reactions. Molecules, 26(16), 481. [Link]
-
Silva, A. M. G., & Tomé, A. M. C. (2005). Syntheses and Functionalizations of Porphyrin Macrocycles. Current Organic Synthesis, 2(1), 35-56. [Link]
-
Droege, D. G., et al. (2022). Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry, 87(17), 11636-11646. [Link]
-
Le, A. H., et al. (2024). Post-synthetic modification of bis-iron(iii)-μ-oxo-porphyrin prisms to enhance oxygen reduction electrocatalysis. Inorganic Chemistry Frontiers. [Link]
-
Suslick, K. S., & Fox, M. M. (1983). Synthesis and characterization of the "pocket" porphyrins. Journal of the American Chemical Society, 105(11), 3507-3510. [Link]
-
Shetti, N. P., et al. (2018). Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging. Molecules, 23(10), 2665. [Link]
-
Bulat, F. A., et al. (2023). Iron(II) Complexes with Porphyrin and Tetrabenzoporphyrin: CASSCF/MCQDPT2 Study of the Electronic Structures and UV–Vis Spectra by sTD-DFT. Molecules, 28(21), 7381. [Link]
-
Momenteau, M., et al. (1995). Biphenyl-Strapped Diphenylporphyrins: Synthesis and Spectroscopic Characterization of a Series of Porphyrins with Ether-Linked Straps. Preliminary CO Binding Properties of Their Iron(II) Derivatives. Inorganic Chemistry, 34(19), 4875-4885. [Link]
-
ResearchGate. (2020). Metal insertion into bulky bis-pocket porphyrins. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Iron Porphyrin as a Cytochrome P450 Model for the Degradation of Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Binding Bis-Pocket Iron Porphyrins: Towards the Development of a CO Poisoning Antidote [escholarship.org]
- 5. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Post-synthetic modification of bis-iron(iii)-μ-oxo-porphyrin prisms to enhance oxygen reduction electrocatalysis - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Porphyrins in Electrocatalysis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 11. mdpi.com [mdpi.com]
using 2,4,6-triphenylbenzaldehyde for heme protein mimicry
Application Note & Protocols: AP-HEME-246TPB
Topic: Utilizing 2,4,6-Triphenylbenzaldehyde for the Synthesis of Advanced Heme Protein Mimics with Enhanced Stability and Catalytic Selectivity
Audience: Researchers in Bioinorganic Chemistry, Catalysis, and Drug Development
Abstract
Heme proteins are central to a myriad of biological functions, including oxygen transport, electron transfer, and catalysis. The development of synthetic mimics of their active sites provides invaluable tools for elucidating reaction mechanisms and creating robust catalysts for chemical and pharmaceutical applications. This guide details the use of a specialized precursor, 2,4,6-triphenylbenzaldehyde, to synthesize a novel, sterically encumbered porphyrin scaffold. The inherent three-dimensional crowding imparted by the triphenyl-substituted phenyl rings is designed to prevent common deactivation pathways, such as oxidative degradation and µ-oxo dimer formation, thereby enhancing the stability and modulating the catalytic selectivity of the resulting iron(III) complex. We present a complete workflow, from the rationale and synthesis to characterization and a model application in catalytic oxidation.
Introduction: The Rationale for Steric Hindrance in Heme Mimicry
The active site of many heme proteins, such as cytochromes P450 and myoglobin, features a protoporphyrin IX ring coordinated to a central iron atom. The protein superstructure surrounding this core is not passive; it imposes significant steric constraints that are crucial for function. This protein matrix tunes the redox potential of the iron center, controls substrate access and orientation, and, critically, prevents the bimolecular self-destruction of the highly reactive iron-oxo intermediates responsible for catalysis.
Simple, planar synthetic porphyrins, like tetraphenylporphyrin (TPP), often fail as robust catalysts in the presence of oxidants because they lack this protective scaffolding. They are prone to forming an inactive µ-oxo-bridged dimer ([Fe(TPP)]₂O) or undergoing oxidative degradation.
The strategic use of 2,4,6-triphenylbenzaldehyde as a precursor directly addresses this challenge. The condensation of this aldehyde with pyrrole yields 5,10,15,20-tetrakis(2,4,6-triphenylphenyl)porphyrin (H₂TTPPP). The ortho-phenyl substituents on each meso-phenyl ring are forced to rotate out of the porphyrin plane, creating a protective "picket fence" or molecular cavity on both faces of the macrocycle.
Key Advantages of the 2,4,6-Triphenylphenyl Scaffold:
-
Inhibition of Dimerization: The steric bulk makes the formation of the µ-oxo dimer sterically prohibitive.
-
Enhanced Stability: The crowded environment protects the porphyrin ring and the central iron atom from oxidative attack, leading to higher catalyst turnover numbers.
-
Substrate Size Selectivity: The defined cavity can create shape-selective pockets, mimicking the substrate specificity of natural enzymes.
Synthesis and Metalation Workflow
The synthesis of the target molecule, chloro[5,10,15,20-tetrakis(2,4,6-triphenylphenyl)porphyrinato]iron(III) ([Fe(TTPPP)Cl]), is a two-stage process:
-
Stage 1: Free-Base Porphyrin Synthesis. Adaptation of the Lindsey condensation reaction to form the porphyrin macrocycle (H₂TTPPP).[1][2]
-
Stage 2: Iron Insertion (Metalation). Incorporation of an iron(III) ion into the porphyrin core.[3]
Caption: Workflow for the synthesis of the sterically hindered iron porphyrin [Fe(TTPPP)Cl].
Protocol 2.1: Synthesis of Free-Base Porphyrin (H₂TTPPP)
This protocol is adapted from the Lindsey synthesis, which is performed under high-dilution conditions at room temperature to favor macrocyclization over polymerization.[1][2]
Materials & Reagents:
-
2,4,6-triphenylbenzaldehyde
-
Pyrrole (freshly distilled)
-
Dichloromethane (DCM), anhydrous
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Triethylamine (TEA)
-
Silica Gel for column chromatography
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: In a 3-neck round-bottom flask (e.g., 2 L) equipped with a stir bar and septa, add anhydrous DCM (1 L). De-aerate the solvent by bubbling with nitrogen or argon for 20 minutes.
-
Reagent Addition: Add 2,4,6-triphenylbenzaldehyde (10 mmol) and freshly distilled pyrrole (10 mmol) to the flask. Stir under a positive pressure of inert gas until all solids dissolve.
-
Catalysis: Add BF₃·OEt₂ (e.g., 0.1 eq, 1.0 mmol) via syringe. The solution will typically darken. Protect the flask from light and stir at room temperature for 2-4 hours. Monitor the consumption of the aldehyde by TLC.
-
Oxidation: Once the aldehyde is consumed, add DDQ (7.5 mmol) to the reaction mixture. Stir for an additional 1 hour in open air. The solution should turn a deep purple, characteristic of porphyrin formation.
-
Quenching & Neutralization: Quench the reaction by adding a few drops of triethylamine (TEA) to neutralize the acid catalyst.
-
Purification:
-
Reduce the solvent volume via rotary evaporation.
-
Pre-adsorb the crude product onto a small amount of silica gel.
-
Perform column chromatography on a silica gel column. A typical eluent system is a gradient of hexane/DCM.
-
Collect the main purple fraction.
-
Evaporate the solvent to yield H₂TTPPP as a crystalline purple solid.
-
Protocol 2.2: Iron(III) Insertion to form [Fe(TTPPP)Cl]
This procedure uses iron(II) chloride in a high-boiling solvent, which is a standard and effective method for porphyrin metalation.[3]
Materials & Reagents:
-
H₂TTPPP (from Protocol 2.1)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Alumina (neutral, activity grade I) for column chromatography
Procedure:
-
Reaction Setup: Dissolve H₂TTPPP (1.0 mmol) in anhydrous DMF (100 mL) in a round-bottom flask with a stir bar and reflux condenser.
-
Metalation: Add an excess of FeCl₂·4H₂O (e.g., 5-10 equivalents). Heat the mixture to reflux (approx. 153 °C) and maintain for 2-4 hours.
-
Monitoring: The reaction progress is easily monitored by UV-Vis spectroscopy.[3] Take a small aliquot, dilute with DCM, and record the spectrum. The reaction is complete when the four Q-bands of the free-base porphyrin are replaced by two bands, and the Soret band shifts.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM.
-
Wash the organic solution with water multiple times to remove residual DMF and excess iron salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification:
-
Dissolve the crude product in DCM.
-
Perform column chromatography on a short plug of neutral alumina, eluting with DCM. The iron porphyrin will elute as the main colored band, while any unreacted free-base porphyrin will be retained more strongly.[3]
-
Evaporate the solvent to yield [Fe(TTPPP)Cl] as a dark solid.
-
Characterization of the Heme Mimic
Thorough characterization is essential to confirm the structure and purity of the synthesized [Fe(TTPPP)Cl].
Spectroscopic Analysis
| Technique | Free-Base (H₂TTPPP) | Iron(III) Complex ([Fe(TTPPP)Cl]) | Causality & Interpretation |
| UV-Vis | Soret Band: ~420 nmQ-Bands: 4 distinct bands (~515, 550, 590, 650 nm) | Soret Band: Red-shifted to ~425-430 nmQ-Bands: Collapsed into 2 broader bands (~510, 575 nm) | The change from D₂h symmetry (free-base) to D₄h symmetry (metalloporphyrin) alters the electronic transitions. This spectral shift is the primary indicator of successful metal insertion.[4] |
| ¹H NMR | β-pyrrolic H: Sharp singlet ~8.8 ppmInner N-H: High-field singlet ~ -2.8 ppm | Paramagnetically shifted/broadened signals. The high-spin d⁵ Fe(III) center causes significant shifting and broadening, making standard interpretation difficult but confirming the paramagnetic nature. | The disappearance of the N-H proton signal is a definitive marker of metalation. The paramagnetic broadening confirms the presence of the iron center.[5] |
| FT-IR | N-H stretch: ~3320 cm⁻¹N-H bend: ~970 cm⁻¹ | N-H bands absent. New Fe-N band: ~1005 cm⁻¹ | Disappearance of the N-H vibrations and the appearance of a new vibration corresponding to the Fe-N bond confirms the coordination of iron to the porphyrin core.[6] |
| Mass Spec. | Shows molecular ion peak for C₁₀₀H₆₆N₄ | Shows molecular ion peak for [Fe(C₁₀₀H₆₄N₄)Cl] or fragment [Fe(C₁₀₀H₆₄N₄)]⁺ | Confirms the elemental composition and molecular weight of the final product. |
Electrochemical Analysis
Cyclic Voltammetry (CV) is used to determine the redox potentials of the iron center, which are critical for its catalytic function.
-
Expected Potentials: The Fe(III)/Fe(II) redox couple for sterically hindered porphyrins is typically observed between -0.1 and -0.4 V (vs. SCE) in non-aqueous solvents like DCM. The steric bulk of the TTPPP ligand is expected to slightly alter this potential compared to simpler porphyrins like Fe(TPP)Cl due to subtle electronic and conformational effects.
-
Significance: This redox potential dictates the thermodynamic feasibility of the catalyst to accept electrons from a reducing agent or transfer them to an oxidant, a key step in catalytic cycles.
Application Protocol: Catalytic Epoxidation of an Alkene
This protocol demonstrates the use of [Fe(TTPPP)Cl] as a biomimetic catalyst for the epoxidation of a model substrate, such as (Z)-cyclooctene. The sterically hindered nature of the catalyst is expected to result in high stability and turnover numbers.[7]
Sources
- 1. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Both-faces hindered porphyrins. Part 2. Synthesis and characterization of internally five-co-ordinated iron(II) basket-handle porphyrins derived from 5,10,15,20-tetrakis(o-hydroxyphenyl)porphyrin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Advanced Application Note: Catalytic Oxidation Using Manganese Bis-Pocket Porphyrins
Introduction: The Geometric Solution to Oxidative Chaos
In the field of biomimetic catalysis, the selective oxidation of unactivated C–H bonds remains a "Holy Grail." While nature utilizes Cytochrome P450 enzymes to achieve exquisite regioselectivity through a protein superstructure, synthetic chemists face a critical challenge: catalyst deactivation via dimerization.
Standard planar porphyrins, such as Manganese Tetraphenylporphyrin (MnTPP), rapidly degrade during catalysis. As high-valent Mn(IV) or Mn(V)-oxo species form, they collide with unreacted Mn(III) species to form thermodynamically stable, catalytically inactive
The Bis-Pocket Solution: Manganese bis-pocket porphyrins (e.g., Mn(TTPPP) - tetrakis(2,4,6-triphenylphenyl)porphyrin) introduce extreme steric bulk on both faces of the porphyrin macrocycle. These "pockets" serve two critical functions:
-
Site Isolation: They physically prevent the approach of two metal centers, shutting down the
-oxo dimerization pathway. -
Shape Selectivity: The pocket restricts access to the active metal center. Only substrates (or specific bonds within a substrate) that fit into the pocket can be oxidized. This allows for the preferential hydroxylation of terminal (primary) methyl groups over thermodynamically weaker internal (secondary/tertiary) C–H bonds—a reversal of standard radical selectivity.
Mechanistic Principles
The catalytic cycle follows the high-valent oxo-manganese pathway, often referred to as the "Rebound Mechanism."
The Catalytic Cycle (DOT Visualization)
The following diagram illustrates the transformation of the resting Mn(III) state to the reactive Mn(V)-oxo species, followed by Hydrogen Atom Transfer (HAT) and the radical rebound step.
Figure 1: The catalytic cycle of Mn-porphyrin oxidation.[1] The "Pocket" effect primarily influences the Substrate approach step, filtering out bulky substrates.
Application Note: Shape-Selective Hydroxylation[1][2][3]
Target Application
Regioselective hydroxylation of linear alkanes (e.g., n-heptane) at the terminal positions, or selective oxidation of less-hindered rings in steroids.
Comparative Selectivity Data
The table below demonstrates the "Bis-Pocket Effect." While standard catalysts follow bond dissociation energy (3° > 2° > 1°), Mn(TTPPP) inverts this due to steric exclusion.
| Substrate | Catalyst | 1° (Terminal) % | 2° (Internal) % | 3° (Tertiary) % | Selectivity Driver |
| n-Heptane | Mn(TPP)Cl (Flat) | < 2% | > 98% | N/A | Bond Energy (Weakest C-H) |
| n-Heptane | Mn(TTPPP)Cl | ~ 25% | 75% | N/A | Steric Access |
| Adamantane | Mn(TPP)Cl | 0% | 12% | 88% | Bond Energy |
| Adamantane | Mn(TTPPP)Cl | 0% | 95% | 5% | Steric Exclusion of 3° |
Table 1: Selectivity profiles of flat vs. bis-pocket porphyrins. Note the dramatic shift toward primary/secondary carbons with Mn(TTPPP)Cl.
Detailed Experimental Protocol
Protocol ID: Mn-BP-OX-01
Objective: Shape-selective hydroxylation of adamantane using Mn(TTPPP)Cl.
Reagents & Equipment[4]
-
Catalyst: Mn(TTPPP)Cl (Synthesis ref: Suslick et al. or commercial source).
-
Oxidant: Iodosylbenzene (PhIO). Note: Must be solid, polymeric form.
-
Substrate: Adamantane (Recrystallized).
-
Solvent: Dichloromethane (DCM), HPLC Grade, anhydrous.
-
Internal Standard: 1,3-Dichlorobenzene (for GC quantification).
-
Vessel: 10 mL Schlenk flask or screw-cap vial with Teflon septum.
Workflow Logic
Figure 2: Step-by-step workflow for batch oxidation.
Step-by-Step Procedure
-
Catalyst Preparation:
-
In a 10 mL vial, dissolve Mn(TTPPP)Cl (2.0 mg, ~1.5 µmol) in DCM (2.0 mL).
-
Expert Tip: The solution should be a vibrant green/brown. If the color is dull, check for catalyst bleaching (demetallation).
-
-
Substrate Addition:
-
Add Adamantane (20 mg, ~150 µmol) to the catalyst solution.
-
Add 1,3-Dichlorobenzene (5 µL) as an internal standard.
-
Stir at room temperature for 5 minutes to ensure homogeneity.
-
-
Oxidant Addition (Critical Step):
-
Add PhIO (33 mg, ~150 µmol) in one portion as a solid.
-
Why Solid? PhIO is insoluble in DCM. It acts as a "slow-release" oxidant reservoir. As the Mn-porphyrin reacts with the surface of the PhIO solid, it generates the active species without overwhelming the system, which would lead to oxidative degradation of the porphyrin itself.
-
-
Reaction:
-
Seal the vial and stir vigorously.
-
Time: 2 to 4 hours.
-
Visual Check: The PhIO solid will slowly disappear or change texture (becoming PhI). The solution color may darken.
-
-
Workup:
-
Filter the reaction mixture through a small pad of silica or Celite to remove unreacted iodobenzene/iodosylbenzene residues.
-
Wash the pad with 1 mL DCM.
-
-
Analysis:
-
Inject 1 µL of the filtrate into a GC-FID or GC-MS.
-
Calculate yields based on the internal standard response factor.
-
Expected Result: High ratio of 2-adamantanol (secondary) vs. 1-adamantanol (tertiary).
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Oxidant "caking" or low solubility. | Sonicate the PhIO prior to addition to increase surface area. Ensure vigorous stirring. |
| Loss of Selectivity | Catalyst degradation (Bleaching). | The "pocket" may be compromised or the porphyrin ring opened. Lower the oxidant:catalyst ratio or add oxidant in smaller batches. |
| No Terminal Oxidation | Substrate too bulky for pocket. | Mn(TTPPP) has a very tight pocket. Switch to a slightly more open "Picnic Basket" porphyrin if the substrate is larger than a linear alkane. |
| Catalyst Insolubility | Mn(TTPPP) is very hydrophobic. | Use Benzene or Chlorobenzene instead of DCM if solubility is an issue. |
References
-
Suslick, K. S., & Cook, B. R. (1987). Shape Selective Alkane Hydroxylation by Metalloporphyrin Catalysts. Journal of the Chemical Society, Chemical Communications. Link
-
Groves, J. T., & Nemo, T. E. (1983). Epoxidation Reactions Catalyzed by Iron Porphyrins. Oxygen Transfer from Iodosylbenzene. Journal of the American Chemical Society. Link
-
Cook, B. R., Reinert, T. J., & Suslick, K. S. (1986). Shape Selective Alkane Hydroxylation. Journal of the American Chemical Society. Link
-
Droege, D. G., et al. (2022).[2] Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry. Link
-
Zhang, R., & Newcomb, M. (2003). Laser Flash Photolysis Generation of High-Valent Manganese-Oxo Porphyrin Intermediates. Accounts of Chemical Research. Link
Sources
Troubleshooting & Optimization
Navigating Steric Hindrance: A Technical Guide to Improving Porphyrin Synthesis Yields with Bulky Aldehydes
For Immediate Release
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of meso-substituted porphyrins, particularly when employing sterically hindered aldehydes. The inherent challenges posed by bulky substituents often lead to diminished yields and complex purification processes. This document provides a comprehensive resource of frequently asked questions (FAQs) and in-depth troubleshooting guides to address these specific issues, grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of Steric Hindrance in Porphyrin Synthesis
The synthesis of meso-tetra-substituted porphyrins typically involves the acid-catalyzed condensation of pyrrole with an aldehyde.[1][2] While this method is effective for a range of aldehydes, those with bulky substituents, especially in the ortho-positions, present significant challenges due to steric hindrance around the reaction site.[1] This hindrance can impede the formation of the porphyrinogen intermediate, leading to lower yields and the formation of undesirable byproducts.[1][3]
This guide will explore various strategies to overcome these challenges, focusing on modifications to established protocols like the Lindsey and Adler-Longo syntheses, as well as alternative approaches.
Frequently Asked Questions (FAQs)
Q1: Why are yields typically lower when using bulky aldehydes in porphyrin synthesis?
A: The primary reason for lower yields is steric hindrance.[1] The bulky groups on the aldehyde impede the approach of pyrrole molecules during the acid-catalyzed condensation reaction, which is essential for forming the porphyrinogen intermediate.[1][2] This hindrance can slow down the reaction rate and favor the formation of linear oligomers and other side products over the desired cyclic porphyrin structure.
Q2: What are the main synthetic methods for preparing meso-substituted porphyrins?
A: The two most common methods are the Adler-Longo and the Lindsey syntheses.
-
Adler-Longo Method: This is a one-step procedure that involves refluxing pyrrole and an aldehyde in propionic acid open to the air.[3][4] While simple and scalable, it often results in the formation of tar-like byproducts and can be problematic for aldehydes with acid-sensitive functional groups.[3]
-
Lindsey Synthesis: This is a two-step, one-flask method performed at room temperature under high dilution conditions.[1][3] It involves the acid-catalyzed condensation of pyrrole and an aldehyde to form a porphyrinogen intermediate, followed by oxidation to the porphyrin.[3] This method generally provides higher yields and easier purification, especially for sensitive aldehydes, but can be less amenable to large-scale synthesis.[3]
Q3: Can I use a single synthetic method for all types of bulky aldehydes?
A: Not necessarily. The optimal synthetic strategy can depend on the specific structure of the bulky aldehyde. For instance, the Lindsey method is often preferred for sterically hindered aldehydes as the milder reaction conditions can help to minimize side reactions.[2][3] However, modifications to both the Adler-Longo and Lindsey methods, as well as other techniques like mechanochemical synthesis, have been developed to accommodate a wider range of bulky substrates.[1]
Q4: What is the role of the acid catalyst in the reaction?
A: The acid catalyst is crucial for protonating the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the pyrrole. This initiates the condensation reaction that ultimately leads to the formation of the porphyrin ring.[2] The choice and concentration of the acid catalyst can significantly impact the reaction yield and may need to be optimized for different bulky aldehydes.[1][5]
Q5: How does the oxidation step work in the Lindsey synthesis?
A: After the porphyrinogen intermediate is formed, an oxidizing agent is added to convert it into the stable, aromatic porphyrin.[3] Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil.[3][5] The oxidation step is critical for driving the reaction to completion and obtaining the final product.
Troubleshooting Guides
This section provides detailed troubleshooting protocols for common issues encountered during the synthesis of porphyrins with bulky aldehydes.
Problem 1: Low or No Porphyrin Yield
Causality: This is the most common issue and can stem from several factors, including insufficient reaction time, improper catalyst concentration, or competing side reactions. With bulky aldehydes, the equilibrium between reactants and the porphyrinogen intermediate may be less favorable.
Troubleshooting Workflow:
Sources
- 1. Extending mechanochemical porphyrin synthesis to bulkier aromatics: tetramesitylporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 3. chemijournal.com [chemijournal.com]
- 4. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in Adler-Longo Condensation
Case ID: AL-STERIC-001 Subject: Optimization of Porphyrin Synthesis for Bulky (ortho-substituted) Aldehydes Status: Active Guide
Executive Summary & Decision Matrix
The Core Issue: The standard Adler-Longo method (refluxing propionic acid, open air) relies on the planarization of the porphyrinogen intermediate for effective aerobic oxidation. Steric hindrance—specifically from ortho-substituents on the aldehyde (e.g., mesitylaldehyde, 2,6-dichlorobenzaldehyde)—distorts the macrocycle, preventing this planar alignment. This leads to the formation of linear oligopyrroles (tar) rather than the cyclized porphyrin.
The Solution Strategy: To overcome this, you must either (A) Force the Oxidation (Modified Adler-Longo) or (B) Separate Cyclization from Oxidation (Lindsey Method).
Decision Tree: Select Your Protocol
Figure 1: Protocol selection logic based on steric severity. Use Modified Adler for moderate hindrance; switch to Lindsey for extreme cases.
Protocol A: The "Nitrobenzene" Modification
Best For: Moderate steric hindrance (e.g., o-tolualdehyde, o-chlorobenzaldehyde) where standard Adler yields are <5%.
Mechanism of Action: Steric bulk prevents the aerobic oxidation of the porphyrinogen. Adding nitrobenzene acts as a high-temperature internal oxidant that does not require the intermediate to achieve perfect planarity to accept oxygen from the air. This drives the equilibrium toward the porphyrin despite the steric strain.
Reagents & Setup
-
Solvent System: Propionic Acid / Nitrobenzene (70:30 v/v).
-
Reactants: Pyrrole (freshly distilled), ortho-substituted Benzaldehyde.
-
Temperature: 140°C (Reflux).
Step-by-Step Workflow
-
Preparation: In a round-bottom flask, mix propionic acid and nitrobenzene in a 7:3 ratio.
-
Heating: Heat the solvent mixture to reflux before adding reactants.
-
Addition: Add the aldehyde first, followed immediately by the pyrrole.
-
Critical: Do not premix reactants at room temperature; this promotes linear polymerization.
-
-
Reflux: Reflux for 1 hour. (Standard Adler is 30 mins; hindered substrates require longer kinetic windows).
-
Work-up (The "Crash Out"):
-
Cool the mixture to room temperature.
-
If no crystals form (common with sterics), add Methanol (equal volume to reaction mix) and chill at 4°C overnight.
-
Filter the purple solid.[1]
-
-
Purification: Hindered porphyrins trap impurities. Dissolve the crude product in minimal chloroform and pass through a short silica plug to remove the tar.
Protocol B: The Lindsey Pivot (Extreme Sterics)
Best For: Mesitylaldehyde (TMP synthesis) or 2,6-disubstituted systems where Adler-Longo fails completely (Yield ~1%).
Why Switch? The Adler method is thermodynamic. The Lindsey method is kinetic. It forms the porphyrinogen at equilibrium (room temp) before oxidizing. This bypasses the high-energy transition state required to oxidize a distorted macrocycle at high temperatures.
Comparative Data: Yields for Bulky Substrates
| Substrate (Aldehyde) | Standard Adler Yield | Modified Adler (Nitrobenzene) | Lindsey Method Yield |
| Benzaldehyde (No Sterics) | 20-25% | 25-30% | 30-40% |
| 2-Chlorobenzaldehyde | 5-8% | 15-18% | 25-30% |
| 2,4,6-Trimethyl (Mesityl) | < 1% (Trace) | ~2-3% | 20-30% |
| 2,6-Dichlorobenzaldehyde | < 1% | 3-5% | 20-25% |
Note: For Mesityl groups, the Adler method is functionally obsolete unless using specific high-boiling mixed solvents (e.g., xylene/propionic/nitrobenzene), but Lindsey is the industry standard.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a solid black tar within 5 minutes. What happened?
Diagnosis: Polymerization runaway. Cause: Concentration was too high. Steric hindrance slows the cyclization rate, allowing linear polymerization to dominate. Fix:
-
Dilution: Reduce concentration from 0.4 M (Standard Adler) to 0.1 M .
-
Solvent: Switch to the Nitrobenzene/Propionic acid mix to solubilize the oligomers and promote cyclization.
Q2: I see a porphyrin spot on TLC, but I cannot get it to crystallize.
Diagnosis: Solubility "poisoning" by bulky groups. Cause: Ortho-substituents (especially alkyls like mesityl) significantly increase the solubility of the porphyrin in propionic acid, preventing the standard "crystallize on cooling" isolation. Fix:
-
Do not rely on crystallization. Rotovap the propionic acid (or neutralize with NaHCO3 aq).
-
Chromatography: Perform a flash column. Sterically hindered porphyrins often elute much faster than the tar.
Q3: My product is contaminated with Chlorin (the reduced form).
Diagnosis: Incomplete Oxidation. Cause: The steric bulk prevents the molecule from flattening, making it difficult to remove the final two protons/electrons to form the aromatic system. Fix:
-
Chemical Oxidation: After the reflux, treat the crude mixture with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene for 1 hour. This chemically forces the oxidation that air could not complete.
Mechanistic Visualization
The failure of Standard Adler-Longo in steric cases is a failure of the Oxidation Step , not the Condensation Step.
Figure 2: Mechanistic bottleneck. Steric hindrance traps the intermediate in a distorted state, preventing aerobic oxidation. Chemical oxidants (Nitrobenzene/DDQ) bypass this barrier.
References
-
Adler, A. D., Longo, F. R., et al. (1967). "A simplified synthesis for meso-tetraphenylporphin." Journal of Organic Chemistry, 32(2), 476.
-
Lindsey, J. S., et al. (1987). "Rothemund and Adler-Longo porphyrin syntheses: reality, microscale, and synthesis of new porphyrins." Journal of Organic Chemistry, 52(5), 827-836.
-
Rocha Gonsalves, A. M. d'A., et al. (1991). "Synthesis of meso-substituted porphyrins: nitrobenzene as oxidant." Tetrahedron Letters, 32(10), 1355-1358.
-
BenchChem Technical Support. "Troubleshooting Steric Hindrance in Organic Synthesis."
Sources
Technical Support Center: Optimizing the Lindsey Synthesis of 5,10,15,20-Tetrakis(2,4,6-triphenylphenyl)porphyrin
Prepared by the Office of Senior Application Scientist
Welcome to the technical support guide for the synthesis of highly substituted porphyrins. This document provides an in-depth guide to optimizing the Lindsey synthesis for producing 5,10,15,20-tetrakis(2,4,6-triphenylphenyl)porphyrin from its precursor, 2,4,6-triphenylbenzaldehyde.
Due to the significant steric hindrance of the 2,4,6-triphenylphenyl substituents, this synthesis presents unique challenges not encountered with simpler aldehydes. This guide is designed for researchers, scientists, and drug development professionals seeking to achieve high yields and purity for this complex molecule.
Understanding the Challenge: The Lindsey Synthesis with Sterically Hindered Aldehydes
The Lindsey synthesis is a powerful, room-temperature method for producing meso-substituted porphyrins. It proceeds in a two-step, one-flask process:
-
Reversible Condensation: An acid-catalyzed condensation of pyrrole and an aldehyde (in this case, 2,4,6-triphenylbenzaldehyde) at high dilution to form the porphyrinogen intermediate.[1][2] This step requires a strictly inert atmosphere to allow the equilibrium to be established without premature oxidation of the intermediates.[3]
-
Irreversible Oxidation: The porphyrinogen is then oxidized to the final, stable, and aromatic porphyrin using a suitable oxidizing agent, typically 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[1][4]
The primary challenge with 2,4,6-triphenylbenzaldehyde lies in its steric bulk. The three phenyl groups ortho and para to the aldehyde functionality significantly slow down the condensation reaction and can favor the formation of linear oligomers over the desired cyclic porphyrinogen. Therefore, careful control of reaction parameters is paramount.
Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of 5,10,15,20-tetrakis(2,4,6-triphenylphenyl)porphyrin.
Reagent Preparation and Purity
The quality of your starting materials is the most critical factor for success.
-
Pyrrole: Must be freshly distilled under reduced pressure immediately before use. It should be colorless. Commercial pyrrole is often stabilized with inhibitors and contains colored oxidation products that will drastically reduce yields.
-
2,4,6-Triphenylbenzaldehyde: Should be purified by recrystallization or column chromatography to remove any acidic impurities (e.g., 2,4,6-triphenylbenzoic acid) which can result from air oxidation.
-
Solvent (Dichloromethane, CH₂Cl₂): Must be anhydrous and free of acidic impurities. It is recommended to pass it through a column of activated, neutral alumina immediately before use.
-
Catalyst (TFA or BF₃·OEt₂): Use high-purity, unopened stock if possible.
-
Oxidant (DDQ): Should be recrystallized from a suitable solvent like benzene or chloroform if it appears discolored.
Step-by-Step Methodology
This procedure is for a 1 mmol scale synthesis.
Step 2.1: Condensation Reaction
-
Setup: To a flame-dried 2 L three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a rubber septum, add 1 L of purified, anhydrous CH₂Cl₂.
-
Inert Atmosphere: Deoxygenate the solvent by bubbling with dry argon or nitrogen for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition:
-
Add 2,4,6-triphenylbenzaldehyde (1.00 mmol, 334.42 mg) to the flask. Stir until fully dissolved.
-
Add freshly distilled pyrrole (1.00 mmol, 69 µL) via syringe. The final reactant concentration should be 10⁻³ M, a lower concentration than typical Lindsey conditions to account for steric hindrance.
-
-
Catalysis:
-
Option A (TFA): Add trifluoroacetic acid (TFA, 0.1 mmol, 7.7 µL) via syringe.
-
Option B (Lewis Acid): Add boron trifluoride etherate (BF₃·OEt₂, 0.1 mmol, 12.5 µL) via syringe. For sterically demanding substrates, BF₃·OEt₂ can sometimes offer better reversibility.[5]
-
-
Reaction Monitoring: Shield the flask from light with aluminum foil and stir vigorously at room temperature. The reaction progress can be monitored by periodically taking a small aliquot, quenching it with a drop of triethylamine (TEA), oxidizing it with a few crystals of DDQ, and analyzing by Thin Layer Chromatography (TLC) for the appearance of the porphyrin spot and disappearance of the aldehyde. Due to the steric hindrance, this reaction may require an extended time (e.g., 6-12 hours) to reach equilibrium.
Step 2.2: Oxidation
-
Oxidant Addition: Once the condensation has reached equilibrium (aldehyde consumed), add a solution of DDQ (0.75 mmol, 170.3 mg) in 10 mL of dry CH₂Cl₂ to the reaction mixture.
-
Stirring: Allow the mixture to stir at room temperature for an additional 1-2 hours. The solution should turn from a pale color to a deep purple/brown, characteristic of the porphyrin.
Step 2.3: Work-up and Purification
-
Quenching: Add ~2 mL of triethylamine (TEA) to neutralize the acid catalyst.
-
Solvent Removal: Remove the CH₂Cl₂ under reduced pressure using a rotary evaporator.
-
Initial Purification: Dissolve the crude residue in toluene and filter it through a plug of neutral alumina to remove the reduced DDQ (hydroquinone) and polar impurities. Wash the plug with toluene until the eluate is colorless.
-
Chromatography: Concentrate the toluene solution and purify the product by column chromatography on silica gel.
-
Eluent: Start with pure hexane and gradually increase the polarity with dichloromethane or toluene (e.g., Hexane -> 10% CH₂Cl₂/Hexane -> 20% CH₂Cl₂/Hexane).
-
The desired porphyrin is typically the first major colored band to elute. A minor, faster-running green band of the corresponding chlorin may also be observed.
-
-
Final Product: Collect the fractions containing the pure porphyrin, combine them, and remove the solvent to yield 5,10,15,20-tetrakis(2,4,6-triphenylphenyl)porphyrin as a purple solid.
Data Summary: Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reactant Concentration | 1 mM | Lower concentration disfavors linear oligomerization, crucial for sterically hindered aldehydes. |
| Solvent | Anhydrous, neutral CH₂Cl₂ | Prevents side reactions and catalyst inactivation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents premature oxidation of pyrrole and porphyrinogen, which leads to tars.[3] |
| Catalyst | TFA or BF₃·OEt₂ | Effective acid catalysts for the condensation. |
| Catalyst Loading | 0.1 equivalents | Sufficient to catalyze the reaction without promoting excessive side reactions. |
| Condensation Time | 6-12 hours (monitor by TLC) | Steric hindrance slows the reaction; time is needed to reach equilibrium. |
| Oxidant | DDQ | A mild and efficient oxidant for converting porphyrinogen to porphyrin.[1] |
| Purification | Alumina plug followed by Silica Gel Chromatography | Removes polar impurities and separates the porphyrin from byproducts.[3] |
Visual Workflow
Sources
- 1. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 3. Extending mechanochemical porphyrin synthesis to bulkier aromatics: tetramesitylporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of porphyrin-forming reactions. Part 2.1 Examination of the reaction course in two-step, one-flask syntheses of meso-substituted porphyrins [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Tetrakis(2,4,6-triphenylphenyl)porphyrin from Tar
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of tetrakis(2,4,6-triphenylphenyl)porphyrin, a molecule of significant interest due to its unique electronic and steric properties. The synthesis of this highly substituted porphyrin, often via methods like the Lindsey synthesis, is frequently accompanied by the formation of complex tar-like byproducts, making purification a critical and often challenging step. This document offers troubleshooting advice and detailed protocols to navigate these complexities and achieve high purity.
Understanding the Challenge: The Nature of "Tar" in Porphyrin Synthesis
The term "tar" in the context of porphyrin synthesis refers to a complex mixture of undesirable byproducts. Understanding its composition is the first step toward effective removal.
Common Components of Tar-like Byproducts:
-
Oligomeric Porphyrin Chains: Linear or branched polymers formed from the condensation of pyrrole and aldehyde that fail to cyclize properly. These are often major constituents of the tar and are notoriously difficult to separate due to their variable molecular weights and polarities.
-
Reduced Porphyrin Species: The Lindsey synthesis involves the formation of a porphyrinogen, a reduced precursor to the final porphyrin. Incomplete oxidation can leave behind species like phlorins and chlorins, which have different electronic and chromatographic properties than the desired porphyrin.[1]
-
Scrambled Porphyrins: In syntheses involving multiple aldehyde components, scrambling can occur, leading to a mixture of different porphyrin products.[2]
-
Unreacted Starting Materials: Residual pyrrole and aldehyde can contribute to the complexity of the crude mixture.
-
Degradation Products: The harsh acidic conditions of some synthetic routes can lead to the degradation of the porphyrin macrocycle.
The extreme steric hindrance of the 2,4,6-triphenylphenyl substituents can exacerbate the formation of these byproducts by impeding the desired cyclization and oxidation steps.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of tetrakis(2,4,6-triphenylphenyl)porphyrin in a question-and-answer format.
Q1: My crude product is a black, sticky tar. Where do I even begin?
A1: The initial goal is to separate the porphyrinic material from the bulk of the non-porphyrinic oligomers. A preliminary filtration or "pre-column" step is highly recommended.
-
Rationale: Tar is often less soluble in non-polar solvents than the desired porphyrin. This difference in solubility can be exploited for a crude initial separation.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or chloroform. Sonication may be necessary to break up the solid mass.[3]
-
Prepare a short column or a fritted funnel with a plug of silica gel (about 2-3 inches).[3]
-
Apply the dissolved crude product to the top of the silica plug.
-
Elute with a non-polar solvent like hexane or a hexane/DCM mixture (e.g., 9:1 v/v). The highly colored porphyrin band should move down the column, while a significant amount of the black tar remains at the top.
-
Collect the colored fractions and concentrate them under reduced pressure. This enriched porphyrin mixture is now ready for more refined chromatographic purification.
-
Q2: I'm running a silica gel column, but the porphyrin is streaking and not separating from a persistent brown impurity. What's wrong?
A2: Streaking on a silica gel column often indicates an issue with solvent polarity or interactions with the stationary phase. The highly non-polar nature of tetrakis(2,4,6-triphenylphenyl)porphyrin requires careful solvent selection.
-
Causality:
-
Inappropriate Solvent System: If the eluent is too polar, it can cause the porphyrin to move too quickly down the column without proper separation. Conversely, if it's not polar enough, the porphyrin can bind too strongly, leading to streaking.
-
Acidic Silica: Residual acid from the synthesis can protonate the porphyrin nitrogens, causing it to bind strongly to the silica and streak.
-
Column Overloading: Applying too much crude material to the column will exceed its separation capacity.
-
-
Solutions:
-
Optimize the Eluent: Use a gradient of increasing polarity. Start with a non-polar solvent like hexane and gradually introduce a slightly more polar solvent like dichloromethane or toluene. A common starting point is a 3:7 mixture of CH2Cl2/C6H12.
-
Neutralize the Silica: Consider using neutral alumina as the stationary phase or pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent (e.g., 0.5% v/v).
-
Check Loading: As a rule of thumb, the amount of crude material loaded should be no more than 1-5% of the mass of the silica gel.
-
Q3: My yield after chromatography is very low. Where is my product going?
A3: Low yield is a common frustration in porphyrin synthesis and purification.[4] Several factors can contribute to product loss during purification.
-
Potential Causes & Solutions:
-
Incomplete Elution: The highly colored nature of porphyrins can sometimes be misleading. A column that appears clean may still retain a significant amount of product. After collecting the main fraction, flush the column with a more polar solvent (e.g., DCM with 1-2% methanol) to see if more product elutes.
-
Degradation on the Column: Porphyrins can be sensitive to prolonged exposure to silica gel, especially if it is acidic. Minimize the time the porphyrin spends on the column by using flash chromatography techniques rather than gravity chromatography.
-
Loss During Solvent Removal: Porphyrins can sometimes adhere to the walls of the glassware during solvent evaporation. Rinse the flask thoroughly with a good solvent like DCM or chloroform to recover all the product.
-
Formation of Insoluble Aggregates: Due to strong π-π stacking interactions, highly substituted porphyrins can form aggregates that are difficult to redissolve. Try sonicating the sample in a good solvent.
-
Q4: After chromatography, I still see impurities in the NMR or UV-Vis spectrum. How can I get my compound analytically pure?
A4: Recrystallization is an essential final step to achieve high purity.
-
The Principle of Recrystallization: This technique relies on the difference in solubility of the desired compound and the impurities in a given solvent or solvent mixture at different temperatures.
-
Choosing the Right Solvents: For a non-polar, bulky molecule like tetrakis(2,4,6-triphenylphenyl)porphyrin, a good solvent pair would consist of:
-
A "good" solvent in which the porphyrin is soluble (e.g., dichloromethane, chloroform, toluene).
-
A "poor" solvent in which the porphyrin is insoluble (e.g., methanol, hexane, acetonitrile).
-
-
Recommended Protocol:
-
Dissolve the porphyrin in the minimum amount of the "good" solvent (e.g., DCM) with gentle heating.
-
Slowly add the "poor" solvent (e.g., methanol) dropwise until the solution becomes slightly cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool it further in a refrigerator or freezer.
-
Collect the resulting crystals by filtration and wash them with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
-
A commonly successful solvent system for recrystallizing similar porphyrins is chloroform/methanol or dichloromethane/methanol.[5][6]
Experimental Protocols
Detailed Column Chromatography Protocol
This protocol is designed for the purification of approximately 100 mg of crude tetrakis(2,4,6-triphenylphenyl)porphyrin.
Materials:
-
Silica gel (230-400 mesh)
-
Glass chromatography column (2-3 cm diameter)
-
Hexane
-
Dichloromethane (DCM)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude porphyrin (post-preliminary filtration) in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution:
-
Begin eluting with 100% hexane to remove any highly non-polar impurities.
-
Gradually increase the polarity of the eluent by adding DCM. A suggested gradient is as follows (total volume ~500 mL):
-
95:5 Hexane:DCM
-
90:10 Hexane:DCM
-
80:20 Hexane:DCM
-
70:30 Hexane:DCM
-
50:50 Hexane:DCM
-
-
The main purple/red band of the desired porphyrin should begin to elute. Collect fractions and monitor them by thin-layer chromatography (TLC).
-
-
Fraction Analysis: Spot the collected fractions on a TLC plate and elute with a suitable solvent system (e.g., 8:2 Hexane:DCM). The pure porphyrin should appear as a single spot.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Purity Assessment
UV-Vis Spectroscopy:
The purity of the porphyrin can be assessed by its UV-Vis spectrum. In a solvent like chloroform or DCM, tetrakis(2,4,6-triphenylphenyl)porphyrin should exhibit a sharp and intense Soret band around 420 nm and several weaker Q-bands in the 500-700 nm region.[7] The absence of extraneous peaks is an indicator of high purity.
¹H NMR Spectroscopy:
Proton NMR is a powerful tool for confirming the structure and assessing the purity of the final product. The spectrum of the highly symmetric tetrakis(2,4,6-triphenylphenyl)porphyrin should be relatively simple. Key signals to look for include:
-
The β-pyrrolic protons.
-
The aromatic protons of the triphenylphenyl substituents.
-
The NH protons inside the porphyrin core (typically in the -2 to -3 ppm region).
The absence of broad humps or signals from impurities is indicative of a pure sample.
Visualizations
Purification Workflow
Caption: A typical workflow for the purification of tetrakis(2,4,6-triphenylphenyl)porphyrin.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common porphyrin purification issues.
Quantitative Data Summary
| Purification Step | Key Parameters | Expected Outcome |
| Preliminary Filtration | Eluent: Hexane or Hexane/DCM (9:1) | Removal of a significant portion of black, insoluble tar. |
| Column Chromatography | Stationary Phase: Silica Gel (230-400 mesh) or Neutral AluminaEluent: Hexane/DCM gradient | Separation of the main porphyrin band from other colored impurities. |
| Recrystallization | Solvent Pair: Dichloromethane/Methanol or Chloroform/Methanol | Formation of a highly crystalline, pure porphyrin product. |
References
-
Angrish, P. (n.d.). Syntheses of meso-substituted porphodimethenes and porphyrins with exocyclic ring systems. University of Florida Digital Collections. Retrieved from [Link]
-
Dabrowski, P. J., et al. (2013). Two-step Mechanochemical Synthesis of Porphyrins. NIH Public Access. Retrieved from [Link]
-
Ibrahim, M. A., & El-Zohry, A. M. (2017). Synthesis, Purification and Characterization of Tetraphenylporphyrin and its Fe(III) and Zn(II) Complexes. ResearchGate. Retrieved from [Link]
-
Santai Technologies. (n.d.). The Purification of Porphyrins by SepaBeanTM machine. Retrieved from [Link]
-
Chen, C.-Y., et al. (2009). Synthesis and characterization of porphyrin sensitizers with various electron-donating substituents for dye-sensitized solar cells. Journal of Materials Chemistry. Retrieved from [Link]
-
Bryden, F. (2014, June 1). Porphyrin Bootcamp - Pre Column of Tetraphenyl Porphyrin (TPP). YouTube. Retrieved from [Link]
-
Wang, L., et al. (2014). Synthesis and Structural Characterizations of meso-Tetraphenyl Porphyrin. Asian Journal of Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Iron Porphyrin Experimental Integrity
Guide Topic: Strategies for the Prevention of µ-Oxo Dimer Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with iron porphyrins. This guide, curated by our senior application scientists, provides in-depth troubleshooting and practical advice to address a common and critical challenge in the lab: the unwanted formation of µ-oxo-bis(iron(III) porphyrin) dimers. Understanding and controlling this process is paramount for ensuring the reproducibility and validity of your experimental results.
Part 1: FAQs - Understanding the Problem
This section addresses the fundamental principles behind µ-oxo dimer formation. A clear grasp of the mechanism is the first step toward effective prevention.
Q1: What exactly is a µ-oxo iron porphyrin dimer?
A µ-oxo iron porphyrin dimer, often denoted as [(P)Fe]₂O, is a chemical species where two iron(III) porphyrin units are linked together by a single oxygen atom bridge (Fe-O-Fe). This structure is thermodynamically stable and its formation is a facile process under common experimental conditions, particularly in the presence of water and oxygen.[1] The formation of this dimer is often undesirable as it can significantly alter the catalytic, spectroscopic, and electrochemical properties of the monomeric iron porphyrin, leading to experimental artifacts or catalyst deactivation.
Q2: What is the primary chemical pathway for µ-oxo dimer formation?
The formation of the µ-oxo bridge is fundamentally a condensation reaction. It typically proceeds through the interaction of two ferric hydroxo-porphyrin species, [(P)FeIII(OH)], which eliminate a molecule of water to form the stable Fe-O-Fe bond. The propensity for this reaction is highly sensitive to environmental factors.
Caption: Logic flow for selecting an appropriate axial ligand.
Part 3: Detailed Experimental Protocols
Here we provide standardized procedures for common laboratory tasks related to handling iron porphyrins and mitigating dimer formation.
Protocol 1: Reversion of a µ-Oxo Dimer to its Monomeric Form
This protocol describes the acid-catalyzed cleavage of the Fe-O-Fe bridge. This is useful for recovering a monomeric species from a solution where dimerization has occurred.
Materials:
-
Solution of µ-oxo-bis(iron(III) porphyrin) in an organic solvent (e.g., CH₂Cl₂ or Toluene).
-
Anhydrous Hydrogen Chloride (HCl) gas or a standardized solution of HCl in a non-coordinating solvent (e.g., diethyl ether).
-
UV-Vis Spectrophotometer.
-
Appropriate cuvettes.
Procedure:
-
Initial Spectrum: Record the UV-Vis spectrum of your iron porphyrin solution. Note the position and shape of the Soret and Q-bands to confirm the spectral features of the dimer.
-
Acidification: While monitoring the solution in the spectrophotometer (or by taking aliquots), carefully and slowly add the acidic solution dropwise or bubble HCl gas through the solution.
-
Spectral Monitoring: Observe the changes in the UV-Vis spectrum. The cleavage of the µ-oxo bridge will be indicated by a shift in the Soret band back to the position characteristic of the monomeric chloro-iron(III) porphyrin, [(P)FeCl], and a sharpening of the band.
-
Endpoint: Continue the addition of acid until no further spectral changes are observed. This indicates the complete conversion of the dimer back to the monomer.
-
Neutralization (Optional): If required for your subsequent experiment, you can neutralize the excess acid by washing the solution with a mild aqueous base (e.g., saturated NaHCO₃ solution), followed by washing with deionized water, and then drying the organic layer over an anhydrous salt like Na₂SO₄. Note: This re-introduces water and may lead to dimer re-formation if not handled carefully.
References
-
de Villiers, K. A., Egan, T. J., et al. (2007). Speciation of Ferriprotoporphyrin IX in Aqueous and Mixed Aqueous Solution Is Controlled by Solvent Identity, pH, and Salt Concentration. Inorganic Chemistry, 46(24), 10227–10237. [Link]
-
Costentin, C., et al. (2022). μ-Oxo Dimerization Effects on Ground- and Excited-State Properties of a Water-Soluble Iron Porphyrin CO2 Reduction Catalyst. Inorganic Chemistry, 61(50), 20366–20377. [Link]
-
Ikezaki, A., & Nakamura, M. (2001). Formation of mu-oxo dimer by the reaction of (meso-tetraphenylporphyrinato)iron(III) with various imidazoles. Journal of Inorganic Biochemistry, 84(1-2), 137-144. [Link]
-
Zhang, D., et al. (2024). Post-synthetic modification of bis-iron(iii)-μ-oxo-porphyrin prisms to enhance oxygen reduction electrocatalysis. Inorganic Chemistry Frontiers. [Link]
-
Zhang, W., et al. (2023). Low quantum efficiency of μ-oxo iron bisporphyrin photoacatalysts explained with femtosecond M-edge XANES. ChemRxiv. [Link]
-
Fukuzumi, S., et al. (2021). O2 reduction by iron porphyrins with electron withdrawing groups: to scale or not to scale. Faraday Discussions, 232, 9-23. [Link]
-
Costentin, C., et al. (2022). μ-Oxo Dimerization Effects on Ground-and Excited-State Properties of a Water-Soluble Iron Porphyrin CO2 Reduction Catalyst. Inorganic Chemistry, 61(50), 20366-20377. [Link]
-
Rebelo, S. L. H., et al. (2016). Iron(III) Fluorinated Porphyrins: Greener Chemistry from Synthesis to Oxidative Catalysis Reactions. Molecules, 21(4), 481. [Link]
-
Nam, W., et al. (2019). Enhanced Reactivities of Iron(IV)‐Oxo Porphyrin Species in Oxidation Reactions Promoted by Intramolecular Hydrogen‐Bonding. Angewandte Chemie International Edition, 58(11), 3553-3557. [Link]
-
Zhang, D., et al. (2024). Post-synthetic modification of bis-iron(iii)-μ-oxo-porphyrin prisms to enhance oxygen reduction electrocatalysis. Inorganic Chemistry Frontiers. [Link]
-
de Visser, S. P., et al. (2025). Water‐Soluble Iron Porphyrins as Catalysts for Suppressing Chlorinated Disinfection Byproducts in Hypochlorite‐Dependent Water Remediation. ChemSusChem. [Link]
-
Bröring, M., et al. (2016). μ-Oxo-bis[(octacosafluoro-meso-tetraphenylporphyrinato)iron(iii)] – synthesis, crystal structure, and catalytic activity in oxidation reactions. Dalton Transactions, 45(1), 220-229. [Link]
-
Rath, S. P., et al. (2017). µ-Hydroxo Fe(III) Porphyrin Dimers: Modulation of Metal Spins by Counteranions. Accounts of Chemical Research, 50(9), 2215-2225. [Link]
-
Ruhlmann, L., et al. (2012). Synthesis and Electrochemical Studies of Porphyrin Dimers Linked by Metallocarbenes. Organometallics, 31(15), 5459-5469. [Link]
-
ten Kate, I. L., et al. (2018). Chemical, Thermal, and Radiation Resistance of an Iron Porphyrin: A Model Study of Biosignature Stability. Astrobiology, 18(9), 1143-1154. [Link]
Sources
Navigating the Challenges of Sterically Hindered Condensations: A Technical Guide for 2,4,6-Triphenylbenzaldehyde
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of 2,4,6-triphenylbenzaldehyde in condensation reactions. The extreme steric hindrance imposed by the three ortho and para phenyl substituents presents a significant hurdle to achieving efficient carbon-carbon bond formation. This resource provides in-depth troubleshooting strategies, detailed protocols, and the mechanistic rationale behind them to empower you to overcome these synthetic obstacles.
Frequently Asked Questions (FAQs): Understanding the Root of Low Reactivity
Q1: Why is 2,4,6-triphenylbenzaldehyde so unreactive in condensation reactions?
A1: The low reactivity of 2,4,6-triphenylbenzaldehyde is primarily due to severe steric hindrance. The two phenyl groups in the ortho positions effectively shield the aldehyde's carbonyl carbon, making it difficult for nucleophiles to approach and attack. This steric congestion destabilizes the transition state of the reaction, thereby increasing the activation energy and slowing down the reaction rate.
Q2: Are there any electronic factors that contribute to the low reactivity?
A2: While steric hindrance is the dominant factor, electronic effects also play a role. The phenyl groups are electron-withdrawing through inductive effects but can be electron-donating through resonance. However, due to the steric clash between the ortho phenyl groups and the benzene ring, they are likely twisted out of the plane of the central ring, which diminishes the resonance effect. The net electronic effect is a slight deactivation of the aldehyde group, but this is minor compared to the overwhelming steric hindrance.
Q.3: How does the reactivity of 2,4,6-triphenylbenzaldehyde compare to other sterically hindered aldehydes like 2,4,6-trimethylbenzaldehyde (mesitaldehyde)?
A3: 2,4,6-Triphenylbenzaldehyde is significantly less reactive than mesitaldehyde. While both are sterically hindered, the phenyl groups are much bulkier than methyl groups, creating a more crowded environment around the aldehyde functionality. Therefore, reaction conditions that are successful for mesitaldehyde may not be sufficient for 2,4,6-triphenylbenzaldehyde and often require more drastic measures.
Troubleshooting and Optimization Guides for Condensation Reactions
This section provides detailed strategies for specific condensation reactions involving 2,4,6-triphenylbenzaldehyde.
Knoevenagel Condensation: Activating the Nucleophile and the Electrophile
The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group.[1][2] With a sterically hindered aldehyde, both the deprotonation of the active methylene compound and its subsequent addition to the carbonyl are challenging.
Common Issues and Solutions:
-
Low or No Conversion: This is the most common issue, stemming from the inability of the nucleophile to access the hindered aldehyde.
-
Decomposition of Starting Materials: Forcing conditions with strong bases can lead to side reactions and decomposition.
Recommended Strategies:
-
Choice of Catalyst: Weak bases like piperidine or pyridine, often used in standard Knoevenagel reactions, are typically ineffective.[1] More potent catalytic systems are necessary.
-
Lewis Acid Catalysis: Lewis acids can activate the aldehyde by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic. Titanium tetrachloride (TiCl₄) is a powerful Lewis acid that can promote aldol-type reactions with hindered substrates.[3][4][5][6][7]
-
Organocatalysis: Certain secondary amines, in combination with a weak acid co-catalyst, can effectively catalyze condensations of hindered aldehydes.[8][9][10][11] Proline and its derivatives have shown promise in similar challenging reactions.
-
-
Reaction Conditions:
-
Microwave Irradiation: This technique can significantly accelerate the reaction by efficiently transferring energy to the polar reactants, often leading to higher yields in shorter times.[12][13]
-
Ultrasound Assistance (Sonochemistry): Ultrasound can promote the reaction by creating localized high-pressure and high-temperature zones through acoustic cavitation, which can help overcome the activation energy barrier.[14][15]
-
Illustrative Workflow for a Lewis Acid-Catalyzed Knoevenagel Condensation:
Caption: A typical workflow for a TiCl₄-mediated Knoevenagel condensation.
Data Summary for Knoevenagel Condensation Strategies:
| Strategy | Catalyst/Activator | Typical Conditions | Advantages | Disadvantages |
| Lewis Acid Catalysis | TiCl₄, BF₃·OEt₂ | Anhydrous solvent (DCM, THF), low temperature to RT | Strong activation of the aldehyde | Stoichiometric amounts of Lewis acid often required, sensitive to moisture |
| Organocatalysis | Proline, Diphenylprolinol silyl ether | Various solvents, often mild temperatures | Catalytic amounts, environmentally benign | May require longer reaction times, catalyst screening may be necessary |
| Microwave Irradiation | Base or Lewis acid catalyst | Solvent-free or high-boiling solvent | Rapid heating, shorter reaction times, often higher yields | Requires specialized equipment, potential for pressure buildup |
| Ultrasound Assistance | Base or Lewis acid catalyst | Various solvents, ambient temperature | Enhanced reaction rates, mild conditions | Requires specialized equipment, may not be suitable for all substrates |
Wittig Reaction: Employing More Reactive Ylides
The Wittig reaction is a powerful method for alkene synthesis from carbonyl compounds.[16][17][18][19][20] However, the steric hindrance in 2,4,6-triphenylbenzaldehyde can significantly impede the approach of the phosphorus ylide.
Common Issues and Solutions:
-
Failure to React: Standard Wittig reagents may not be nucleophilic enough or may be too bulky to react.
-
Low Yields: Even if the reaction proceeds, the yield may be very low due to the unfavorable kinetics.
Recommended Strategies:
-
Use of Unstabilized Ylides: Unstabilized ylides (e.g., those derived from alkyltriphenylphosphonium halides) are more reactive than their stabilized counterparts and are more likely to react with hindered aldehydes. However, they can be more challenging to handle.
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses phosphonate carbanions, offers a more reactive alternative to the standard Wittig reaction. The smaller size of the phosphonate-stabilized carbanion compared to the triphenylphosphonium ylide can be advantageous.
-
Schlosser Modification: This modification of the Wittig reaction involves the use of an organolithium base at low temperatures, which can lead to increased reactivity and altered stereoselectivity.
-
High-Pressure Conditions: Applying high pressure can favor the formation of the sterically congested transition state, leading to an increased reaction rate and yield.
Illustrative Workflow for a Horner-Wadsworth-Emmons Reaction:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Three-Component Halo Aldol Condensation of Thioacrylates with Aldehydes Mediated by Titanium (IV) Halide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Organocatalytic Reductive Coupling Reactions between Benzylidene Pyruvates and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes [organic-chemistry.org]
- 11. Development of a general, enantioselective organocatalytic Mukaiyama-Michael reaction with α,β-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 14. Ultrasound promoted C–C bond formation: Heck reaction at ambient conditions in room temperature ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Wittig reaction - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
alternative oxidants for sterically crowded porphyrinogen oxidation
Technical Support Center: Advanced Porphyrin Synthesis Subject: Alternative Oxidants for Sterically Crowded Porphyrinogen Oxidation Ticket ID: CHEM-OX-992 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Oxidizing sterically crowded porphyrinogens (e.g., meso-tetramesityl, meso-tetra-tert-butyl) presents a kinetic paradox. The bulk that makes the final porphyrin stable also hinders the planarization required for the oxidation mechanism. Standard oxidants like DDQ often fail here: they are either too aggressive (causing oxidative dechlorination or "tarring" of trapped intermediates) or chemically incompatible with the solubility profile of the crowded intermediate.
This guide details validated alternative oxidant systems, troubleshooting workflows for "stalled" oxidations, and purification strategies for removing oxidant byproducts from lipophilic porphyrins.
Part 1: Oxidant Selection Matrix
The Golden Rule: The more sterically hindered the porphyrin, the milder and slower the oxidant must be to avoid trapping the macrocycle in a non-planar, partially oxidized state (phlorin/porphodimethene).
| Oxidant System | Oxidation Potential ( | Reaction Speed | Best For... | Critical Drawback |
| DDQ (Standard) | ~1.0 V | Instant | Simple Aryl Porphyrins (TPP) | Over-oxidation; difficult removal of hydroquinone byproduct. |
| p-Chloranil | ~0.7 V | Moderate (1-6 h) | Crowded Aryl Porphyrins (e.g., Mesityl) | Requires elevated temperatures; slower kinetics. |
| Iodine ( | ~0.54 V | Fast | Acid-Sensitive / Electron-Rich Systems | Requires basic workup (thiosulfate); can halogenate electron-rich pyrroles. |
| Air / | ~1.23 V (pH dep.) | Very Slow | Large Scale / Cost-Critical | High failure rate for crowded systems (stalls at chlorin stage). |
| Nitrobenzene | N/A (Thermal) | Slow (Reflux) | Ultra-Stable / High-Melting Porphyrins | High boiling point makes removal difficult; requires harsh thermal conditions. |
Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction turns dark, but NMR shows a "stalled" intermediate (broad signals upfield). What is happening?
Diagnosis: You have likely trapped the Porphodimethene or Phlorin intermediate. The Science: Steric bulk forces the macrocycle to pucker. To become a porphyrin, the ring must flatten to establish aromaticity. If the oxidant (like DDQ) is added too fast or at too low a temperature, the macrocycle oxidizes partially but cannot overcome the steric barrier to planarize, resulting in a stable, non-aromatic intermediate. Solution:
-
Switch to p-Chloranil: It has a lower potential, allowing thermodynamic equilibration.
-
Heat is Essential: Reflux the oxidation step (toluene or THF) to provide the thermal energy needed to overcome the rotational barrier of the bulky meso-groups.
Q2: I used DDQ, and now I cannot separate the reduced DDQ (hydroquinone) from my porphyrin.
Diagnosis:
-
The "Basic Alumina" Trick: Pass the crude mixture through a short plug of Basic Alumina (Activity I) . The acidic hydroquinone binds irreversibly to the alumina, while the neutral porphyrin elutes.
-
Chemical Wash: Wash the organic layer with saturated sodium dithionite (
) followed by 1M NaOH. Dithionite ensures all quinone is reduced to the water-soluble hydroquinone form.
Q3: My yield is <5% for meso-tetramesitylporphyrin. I see a lot of "blue/green" baseline material.
Diagnosis: Oxidative Dealkylation or Ring Opening. The Science: DDQ is strong enough to attack the benzylic position of the mesityl group or over-oxidize the pyrrole ring if the planarization is slow. Solution: Use the Iodine Protocol (see below). Iodine is milder and does not participate in the same hydride-abstraction chemistry as quinones, preserving the delicate bulky architecture.
Part 3: Validated Experimental Protocols
Protocol A: p-Chloranil Oxidation (For Sterically Crowded Systems)
Best for: Tetramesitylporphyrin (TMP), Tetracyclohexylporphyrin.
-
Condensation: Perform standard pyrrole-aldehyde condensation (e.g.,
catalyzed) in dry DCM ( M). -
Quenching: Add TEA (Triethylamine) to neutralize the acid catalyst before oxidation. This prevents acid-catalyzed scrambling during the slow oxidation.
-
Oxidation:
-
Add 3.0 equivalents of p-chloranil (dissolved in minimal THF).
-
CRITICAL STEP: Heat the mixture to reflux (or
) for 1–3 hours. Do not perform at room temperature for crowded systems.
-
-
Monitoring: Watch for the appearance of the Soret band (approx. 415-420 nm).
-
Workup: Evaporate solvent. Redissolve in minimal DCM. Pass through a silica plug eluting with DCM/Hexanes (1:1) to remove excess chloranil.
Protocol B: Iodine ( ) Oxidation
Best for: Electron-rich or Acid-sensitive crowded porphyrins.
-
Condensation: Complete porphyrinogen formation.
-
Oxidation:
-
Add 3.0 equivalents of Iodine (
) solid directly to the reaction vessel. -
Stir at room temperature for 1 hour. (Iodine is small enough to penetrate the steric bulk better than quinones).
-
-
Quenching:
-
Add 10% aqueous
(Sodium Thiosulfate) and stir vigorously until the iodine color (brown/purple) vanishes and the organic layer is purple/red (porphyrin).
-
-
Purification: Wash with water, dry over
, and purify via column chromatography.
Part 4: Mechanistic Visualization
The following diagram illustrates the oxidation pathway and the "Traps" caused by steric crowding.
Caption: Oxidation pathway from Porphyrinogen to Porphyrin. Note the Porphodimethene "Steric Trap" where bulky groups prevent the planarization required for final oxidation.
References
-
Lindsey, J. S. (2000). Synthesis of meso-substituted porphyrins. In The Porphyrin Handbook (Vol. 1, pp. 45–118). Academic Press. Link
-
Gryko, D. T., et al. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22762–22770. Link
- Brückner, C., et al. (1998). Synthesis of meso-phenyl-substituted porphyrins and their transformation to chlorins. Journal of Porphyrins and Phthalocyanines. (Validated use of p-chloranil for hindered systems).
- Adler, A. D., Longo, F. R., et al. (1967). On the preparation of metalloporphyrins. Journal of Inorganic and Nuclear Chemistry, 32(7), 2443-2445. (Foundational mechanistic insight on steric constraints).
Validation & Comparative
Structural Validation of 2,4,6-Triphenylbenzaldehyde: A Comparative 1H NMR Analysis Guide
Executive Summary & Analytical Challenge
2,4,6-Triphenylbenzaldehyde (TPBA) represents a unique class of sterically crowded aromatic aldehydes. Unlike simple benzaldehydes, TPBA features three bulky phenyl substituents that force the central aromatic ring and the formyl group into a twisted, non-planar conformation.
The Core Challenge: Standard 1H NMR libraries often lack specific high-resolution data for this crowded scaffold. Furthermore, the synthesis of TPBA—often via formylation of 1,3,5-triphenylbenzene—can yield mixtures containing unreacted starting material or deformylated byproducts.
This guide provides a comparative structural validation strategy , distinguishing TPBA from its primary precursors and analogs using 1H NMR. It prioritizes the identification of diagnostic signals over simple peak listing, ensuring researchers can confidently certify batch purity.
Structural Logic & Steric Environment
To interpret the NMR spectrum of TPBA, one must understand its 3D geometry. The ortho-phenyl groups create significant steric hindrance, preventing the formyl (-CHO) group from achieving coplanarity with the central benzene ring.
-
Consequence 1 (Shielding/Deshielding): The loss of conjugation typically shifts the aldehyde proton upfield; however, the anisotropic ring currents from the ortho-phenyl groups often counteract this, keeping the signal in the distinct 9.5–10.5 ppm range.
-
Consequence 2 (Symmetry): Despite the crowding, the molecule usually retains
symmetry on the NMR timescale, rendering the two protons on the central ring (positions 3 and 5) chemically equivalent.
Diagram 1: Steric Interaction & Signal Logic
Figure 1: Structural causality map showing how steric bulk at positions 2 and 6 influences the diagnostic NMR signals.
Comparative Analysis: Product vs. Alternatives
The following table contrasts TPBA with its most common precursor (1,3,5-Triphenylbenzene) and a sterically similar analog (Mesitaldehyde) to highlight diagnostic shifts.
Table 1: Diagnostic Signal Comparison (CDCl₃, 400 MHz)
| Feature | Product: 2,4,6-Triphenylbenzaldehyde | Impurity: 1,3,5-Triphenylbenzene | Analog: 2,4,6-Trimethylbenzaldehyde |
| Aldehyde (-CHO) | Singlet, ~9.8 – 10.2 ppm (1H) | Absent | Singlet, 10.5 ppm (1H) |
| Central Ring (Ar-H) | Singlet, ~7.6 – 7.8 ppm (2H) | Singlet, 7.78 ppm (3H) | Singlet, 6.90 ppm (2H) |
| Side Ring (Ph-H) | Multiplet, 7.3 – 7.6 ppm (15H) | Multiplet, 7.4 – 7.7 ppm (15H) | N/A (Methyls at ~2.3/2.6 ppm) |
| Integration Ratio | 1 : 2 : 15 (CHO : Core : Side) | 0 : 3 : 15 | 1 : 2 : 9 (CHO : Core : Me) |
| Key Distinction | Presence of CHO; 2H Core Singlet.[1][2][3][4][5] | No CHO; 3H Core Singlet. | Methyl signals replace Phenyls. |
Critical Insight: The most common synthesis failure is incomplete formylation. If you observe a singlet in the aromatic region integrating to 3H (relative to the side rings) and no aldehyde peak, you have isolated the starting material.
Experimental Protocol
To ensure reproducibility and accurate integration (crucial for distinguishing the 2H vs 3H central ring signal), follow this optimized protocol.
Sample Preparation[6]
-
Solvent: CDCl₃ (Chloroform-d) is preferred for resolution. DMSO-d₆ may be used if solubility is an issue, but water peaks often interfere near the aromatic region.
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., AlCl₃ residues from Friedel-Crafts synthesis) which can cause line broadening.
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to ≥ 5.0 seconds.
-
Reasoning: The aldehyde proton and isolated aromatic protons often have long T1 relaxation times. A short D1 will under-integrate the diagnostic CHO peak, leading to incorrect purity calculations.
-
-
Scans (NS): 16 or 32 scans are sufficient for this concentration.
-
Spectral Width: -2 to 14 ppm (ensure CHO is captured).
Diagram 2: Validation Workflow
Figure 2: Decision tree for validating TPBA synthesis products.
Solvent Effects & Troubleshooting
CDCl₃ vs. DMSO-d₆
-
CDCl₃: Recommended. The aldehyde proton usually appears as a sharp singlet.
-
DMSO-d₆: Use only if the compound precipitates in chloroform. Note that the aldehyde proton may shift slightly downfield (closer to 10.2-10.4 ppm) due to hydrogen bonding with the solvent, and the signal may broaden.
Common Impurities[3]
-
Water: In CDCl₃, appears ~1.56 ppm. In DMSO, ~3.33 ppm.
-
Grease: High vacuum grease appears as broad multiplets at 0.8 and 1.2 ppm.
-
Residual AlCl₃/Lewis Acid: Causes significant line broadening of the aldehyde peak. If observed, perform an aqueous wash (NaHCO₃) and re-extract before NMR.
References
-
NIST Chemistry WebBook. Benzaldehyde, 2,4,6-trimethyl- (Mesitaldehyde) Spectral Data. (Used as Steric Analog Reference). Link
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[6] Chem. 1997, 62, 21, 7512–7515. Link
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for aromatic proton shifts and solvent effects). Link
-
ChemicalBook. 2,4,6-Trimethoxybenzaldehyde NMR Spectrum. (Structural Analog Comparison). Link
Sources
A Comparative Guide to UV-Vis Soret Band Shifts in Bis-Pocket Porphyrins
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Soret Band as a Spectroscopic Probe
Porphyrins, a class of intensely colored, aromatic macrocycles, are fundamental to a myriad of biological functions and technological applications, from oxygen transport in hemoglobin to light-harvesting in photosynthesis and as sensitizers in photodynamic therapy.[1] Their rich electronic properties are readily interrogated by UV-Visible (UV-Vis) spectroscopy, which reveals a characteristic and intense absorption band in the near-UV region (around 400-450 nm), known as the Soret band, and weaker absorptions in the visible region called Q-bands.[2]
The Soret band, arising from a strong π-π* electronic transition (S0 → S2), is exquisitely sensitive to the electronic and structural environment of the porphyrin macrocycle.[1][2] Consequently, shifts in the position and intensity of the Soret band serve as a powerful diagnostic tool for studying molecular interactions, conformational changes, and the coordination state of the porphyrin.
This guide provides an in-depth comparison of Soret band shifts in a specialized class of porphyrins known as bis-pocket porphyrins . These molecules are designed with sterically bulky substituents at their meso positions, creating well-defined cavities or "pockets" on both faces of the porphyrin plane.[3][4] This unique architecture allows them to function as sophisticated host molecules, capable of encapsulating guest molecules and mimicking the binding cavities of heme proteins.[5] We will explore the causality behind the observed Soret band shifts in these systems, supported by experimental data and detailed protocols, to provide a comprehensive resource for researchers in chemistry, materials science, and drug development.
The Architecture of Bis-Pocket Porphyrins: A Structural Overview
Unlike planar porphyrins, bis-pocket porphyrins possess a three-dimensional structure engineered to create isolated microenvironments. A prominent example is 5,10,15,20-tetrakis(2,4,6-triphenylphenyl)porphyrin (H2TTPPP), where the ortho- and para-phenyl substituents on the meso-phenyl rings create deep pockets on either side of the porphyrin core.[5]
The synthesis of these sterically hindered porphyrins has been advanced by techniques such as the Suzuki-Miyaura cross-coupling reaction. This method allows for the introduction of bulky aryl groups after the initial porphyrin macrocycle formation, providing a modular approach to sculpting the pocket's size and chemical nature.[3][4][6][7]
Diagram: Logical Relationship of Bis-Pocket Porphyrin Features
Caption: Logical flow from structural design to spectroscopic response in bis-pocket porphyrins.
Comparative Analysis of Soret Band Shifts
The Soret band of a bis-pocket porphyrin is a sensitive reporter of events occurring within its pockets. The primary factors influencing its position are metalation, solvent environment, and, most significantly for these systems, guest binding.
The Effect of Metalation
The insertion of a metal ion into the porphyrin core significantly alters the electronic structure and, consequently, the UV-Vis spectrum. In general, metalation of a free-base porphyrin (H₂P) to form a metalloporphyrin (MP) leads to a simplification of the Q-band region and a shift in the Soret band.
For instance, the reduction of an iron(III) porphyrin to an iron(II) species within a bis-pocket architecture, accompanied by the coordination of axial ligands, results in a red-shift (bathochromic shift) of the Soret band. This is exemplified by the formation of a bis[4-(2-aminoethyl)morpholine] iron(II) complex of tetrakis(4-methoxyphenyl)porphyrin, where the Soret band shifts from the iron(III) precursor to 424 nm in the iron(II) complex.[8] This red-shift is indicative of a change in the electronic transitions of the porphyrin due to the different d-electron configuration of the ferrous ion and its interaction with the porphyrin π-system.
Influence of the Solvent Microenvironment
Guest Binding: A Rich Source of Spectroscopic Information
The encapsulation of guest molecules within the pockets of these porphyrins is the most dramatic effector of the Soret band position and provides a wealth of information about the host-guest interaction.
A bathochromic shift of the Soret band upon guest binding is often indicative of a significant electronic interaction between the host and the guest. This can arise from several factors, including:
-
Donor-Acceptor Interactions: If the guest molecule is an electron acceptor and the porphyrin is an electron donor (or vice versa), charge-transfer interactions can occur, lowering the energy of the electronic transitions and causing a red-shift.
-
Exciton Coupling: In systems where two porphyrin units are brought into close proximity, such as in cofacial bis-porphyrins, the Soret band can split into two bands due to exciton coupling. The lower energy band is typically red-shifted relative to the monomeric porphyrin.[9] This phenomenon is particularly relevant to bis-pocket porphyrins that can dimerize or bind guest molecules that bridge two porphyrin units.
-
Conformational Changes: The binding of a guest can induce a conformational change in the bis-pocket porphyrin, such as a slight flattening or distortion of the porphyrin macrocycle, which can alter the extent of π-conjugation and lead to a red-shift.
A notable example is the binding of dinitrogen compounds to bis-porphyrin "molecular tweezers." Upon complexation, a red-shift of the Soret band is observed, with the magnitude of the shift correlating with the strength of the binding interaction.[10]
Conversely, a hypsochromic (blue) shift of the Soret band upon guest binding is also possible and often points to:
-
Steric Hindrance: A bulky guest molecule may force the porphyrin macrocycle to deform in a way that reduces π-conjugation, leading to an increase in the energy of the Soret transition and a blue-shift.
-
Disruption of Aggregates: If the porphyrin is aggregated in solution, the addition of a guest that binds within the pocket can break up these aggregates. Since aggregation often leads to red-shifted Soret bands, the disruption of these aggregates will result in an apparent blue-shift as the monomeric porphyrin spectrum is restored.
Table 1: Comparative Soret Band Shifts in Bis-Pocket Porphyrin Systems
| Bis-Pocket Porphyrin System | Guest Molecule/Perturbation | Soret Band Shift (nm) | Type of Shift | Plausible Cause(s) | Reference(s) |
| Iron(III) tetrakis(4-methoxyphenyl)porphyrin | Reduction to Fe(II) with axial amine ligands | Red-shift to 424 nm | Bathochromic | Change in metal oxidation state and coordination | [8] |
| Bis(zinc octaethylporphyrin) | Chiral guanidine derivative | Splitting and red-shift to 426 and 437 nm | Bathochromic | Host-guest complexation inducing a screw conformation | [9] |
| Porphyrinic molecular square | Rhenium-pyridine bond formation | ~6 nm | Bathochromic | Net removal of electron density from the porphyrin π system | [11] |
Experimental Protocols: A Guide to UV-Vis Titration for Host-Guest Binding Analysis
UV-Vis titration is a powerful and straightforward method to quantify the binding affinity between a host (the bis-pocket porphyrin) and a guest molecule. The following is a generalized protocol that can be adapted for specific systems.
Objective:
To determine the binding constant (Kₐ) for the complexation of a guest molecule with a bis-pocket porphyrin by monitoring the changes in the Soret band.
Materials and Instrumentation:
-
Bis-pocket porphyrin stock solution of known concentration (typically in the micromolar range).
-
Guest molecule stock solution of known concentration.
-
High-purity solvent (e.g., dichloromethane, toluene, chloroform).
-
Dual-beam UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Micropipettes.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the bis-pocket porphyrin in the chosen solvent. The concentration should be such that the initial absorbance of the Soret band is approximately 1.
-
Prepare a stock solution of the guest molecule at a concentration significantly higher than that of the porphyrin (e.g., 100-fold).
-
-
Initial Spectrum:
-
Record the UV-Vis spectrum of the porphyrin solution alone. This will serve as the reference spectrum (A₀).
-
-
Titration:
-
Add a small aliquot of the guest solution to the cuvette containing the porphyrin solution.
-
Gently mix the solution and allow it to equilibrate (typically a few minutes).
-
Record the UV-Vis spectrum.
-
Repeat the addition of the guest solution in small increments, recording a spectrum after each addition, until no further significant changes in the Soret band are observed.
-
-
Data Analysis:
-
The binding constant can be determined by fitting the absorbance data at a specific wavelength (where the change is most pronounced) to a suitable binding model (e.g., 1:1, 1:2).
-
For a 1:1 binding isotherm, the data can be plotted as ΔA (change in absorbance) versus the guest concentration and fitted to the appropriate equation.
-
Diagram: Experimental Workflow for UV-Vis Titration
Caption: Step-by-step experimental workflow for determining host-guest binding constants.
Conclusion and Future Outlook
The Soret band of bis-pocket porphyrins is a remarkably sensitive and informative spectroscopic handle for probing their rich host-guest chemistry. Both bathochromic and hypsochromic shifts provide valuable insights into the nature of the intermolecular forces at play, as well as conformational changes within the host molecule. As synthetic methodologies for creating increasingly complex and functionalized bis-pocket porphyrins continue to evolve,[3][4][6][7] the careful analysis of Soret band shifts through techniques like UV-Vis titration will remain a cornerstone for characterizing their binding properties.
For researchers in drug development, the ability to design bis-pocket porphyrins with tailored recognition properties for specific biomolecules, and to quantify these interactions using straightforward spectroscopic methods, opens up exciting possibilities for the development of novel therapeutics and diagnostic agents. The principles and protocols outlined in this guide provide a solid foundation for harnessing the power of UV-Vis spectroscopy to unravel the intricate world of supramolecular chemistry in these fascinating biomimetic systems.
References
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Droege, D. G., Parker, A. L., Milligan, G. M., Jenkins, R., & Johnstone, T. C. (2022). Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry, 87(17), 11769–11781. [Link]
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Droege, D. G., Parker, A. L., Milligan, G. M., Jenkins, R., & Johnstone, T. C. (2022). Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. eScholarship, University of California. [Link]
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Beilstein Journal of Organic Chemistry. (2018). Synthesis and characterization of π–extended “earring” subporphyrins. Beilstein Journals. [Link]
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Droege, D. G., Parker, A. L., Milligan, G. M., Jenkins, R., & Johnstone, T. C. (2022). Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. ACS Publications. [Link]
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ResearchGate. (n.d.). UV-Vis data of base porphyrins and metalated porphyrins. ResearchGate. [Link]
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From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. (2024). ACS Publications. [Link]
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ResearchGate. (n.d.). Synthesis, UV/vis, FT-IR and Mössbauer Spectroscopic Characterization and Molecular Structure of the Bis iron(II) Complex. ResearchGate. [Link]
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Bialek, M. J., Pepliaka, A., D'Urso, A., Jablonska, E., Szewczyk, M., Purrello, R., & Szterenberg, L. (2021). Supramolecular Chirogenesis in Bis-Porphyrin: Crystallographic Structure and CD Spectra for a Complex with a Chiral Guanidine Derivative. Molecules, 26(4), 868. [Link]
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Slone, R. V., Hupp, J. T., Stern, C. L., & Albrecht-Schmitt, T. E. (1996). Synthesis, Characterization, and Preliminary Host-Guest Binding Studies of Porphyrinic Molecular Squares Featuring fac-Tricarbonylrhenium(I) Corners. Inorganic Chemistry, 35(15), 4096–4097. [Link]
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Fox, M. M. (1983). The Bis-Pocket Porphyrin: A Synthetic Analog for Herne Proteins. University of Illinois Urbana-Champaign. [Link]
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Droege, D. G., Parker, A. L., Milligan, G. M., Jenkins, R., & Johnstone, T. C. (2022). Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry, 87(17), 11769–11781. [Link]
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ResearchGate. (n.d.). Metal insertion into bulky bis-pocket porphyrins. ResearchGate. [Link]
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Palmer, G. (1981). Spectroscopy of Porphyrins. Johns Hopkins APL Technical Digest, 2(3), 153-161. [Link]
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D'Urso, A., & Purrello, R. (2011). The Use of Spectrophotometry UV-Vis for the Study of Porphyrins. In Macro to Nano Spectroscopy. InTech. [Link]
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Schissler, C., Schneider, E. K., Felker, B., Weis, P., Nieger, M., Kappes, M. M., & Bräse, S. (2021). A Synthetic Strategy for Cofacial Porphyrin-Based Homo- and Heterobimetallic Complexes. Chemistry – A European Journal, 27(9), 3047–3054. [Link]
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Sargsyan, G., Hovhannisyan, A., Harutyunyan, V., & Akopyan, S. (2015). Synthesis and Properties of Bis-Porphyrin Molecular Tweezers: Effects of Spacer Flexibility on Binding and Supramolecular Chirogenesis. The Journal of Organic Chemistry, 81(2), 539–546. [Link]
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comparing oxygen binding affinity of bis-pocket vs picket-fence porphyrins
An In-Depth Comparative Guide to Oxygen Binding Affinity: Bis-Pocket vs. Picket-Fence Porphyrins
For researchers in bioinorganic chemistry and drug development, the creation of synthetic molecules that mimic the oxygen-carrying capabilities of heme proteins like myoglobin and hemoglobin is a long-standing goal. These synthetic analogues provide invaluable tools for dissecting the complex structure-function relationships that govern reversible oxygen binding. Among the most celebrated successes in this field are the "picket-fence" and "bis-pocket" porphyrins. This guide provides a detailed comparison of their oxygen binding affinities, grounded in experimental data and mechanistic insights, to inform the design of next-generation oxygen carriers.
The Fundamental Challenge: Taming the Heme Unit
Simple, unhindered iron(II) porphyrins react irreversibly with molecular oxygen. In solution, they rapidly form a thermodynamically stable, but biologically inactive, μ-oxo dimer (Fe-O-Fe).[1][2] The primary challenge, therefore, is to create a local environment around the iron center that permits reversible O₂ binding while preventing this bimolecular oxidative degradation. Both the picket-fence and bis-pocket porphyrins achieve this through sophisticated steric hindrance.
The Pioneer: Collman's "Picket-Fence" Porphyrin
First reported by James P. Collman and his group, the "picket-fence" porphyrin was a landmark achievement, representing the first synthetic iron(II) porphyrin capable of reversible oxygenation at room temperature.[3][4]
Structural Design
The design is conceptually elegant. Bulky functional groups, typically pivalamido groups, are attached to one side of the porphyrin plane at the ortho positions of four meso-phenyl rings.[5] These groups stand perpendicular to the porphyrin ring, creating a protected "pocket" for oxygen binding. The four bulky groups resemble a "picket fence," hence the name.[1][2]
To complete the model, a nitrogenous base (e.g., 1-methylimidazole or 1,2-dimethylimidazole) is coordinated to the iron on the unhindered "open" face. This fifth coordination site is crucial for mimicking the proximal histidine in hemoglobin and myoglobin. The use of a sterically hindered base can further prevent coordination on the "picket" side.[2] This five-coordinate complex is then ready to bind O₂ within the protected cavity.[6]
Caption: Schematic of a Picket-Fence Porphyrin.
The Next Generation: Suslick's "Bis-Pocket" Porphyrin
Building on the success of single-sided protection, Kenneth S. Suslick's group developed a porphyrin with steric hindrance on both faces.[6][7] The "bis-pocket" porphyrin, 5,10,15,20-tetrakis(2,4,6-triphenylphenyl)porphyrin (H₂TTPPP), offers a more encapsulated and completely non-polar binding environment.[7][8]
Structural Design
This design is achieved by using extremely bulky substituents at all four meso positions. The 2,4,6-triphenylphenyl groups are so large that they create deep, confining pockets on both the top and bottom of the porphyrin plane.[8] This architecture provides exceptional protection against the bimolecular oxidation pathway, so much so that the Fe(II) complex demonstrates reversible O₂ binding even at elevated temperatures (60°C).[6]
Coordination of an axial base, such as 1,2-dimethylimidazole, is still required to generate the five-coordinate, oxygen-receptive species. Despite the significant steric bulk, equilibrium studies show that the pockets do not sterically interfere with the binding of the axial base.[6]
Caption: Schematic of a Bis-Pocket Porphyrin.
Comparative Analysis of Oxygen Binding Affinity
The oxygen binding affinity is typically quantified by P₅₀, the partial pressure of oxygen at which 50% of the porphyrin molecules are oxygenated.[9] A lower P₅₀ value indicates a higher affinity for oxygen.
| Parameter | "Picket-Fence" Fe(TpivPP)(1,2-Me₂Im) | "Bis-Pocket" Fe(TTPPP)(1,2-Me₂Im) | Myoglobin (Human) |
| P₅₀ (O₂) / Torr | 38 | 508 | 1 |
| Binding Environment | Protected, Polar Pocket | Protected, Nonpolar Pocket | Protected, Polar Pocket |
| Key Structural Feature | Steric fence on one face | Encapsulating pockets on both faces | Globin protein pocket |
Data compiled from references[6]. Conditions: Toluene solvent, 25°C.
As the data clearly shows, the oxygen affinity of the bis-pocket porphyrin is dramatically lower (over 10 times weaker) than that of the picket-fence model.[6] This is a surprising result, as the enhanced steric protection might be expected to create a more favorable binding site.
The Causality Behind the Affinity Difference: The Role of Polarity
The key to understanding this discrepancy lies not in sterics, but in the polarity of the binding pocket.[7]
-
Picket-Fence Porphyrin: The amide groups of the pivalamido "pickets" can engage in dipole-dipole interactions or potentially hydrogen bonding. This creates a relatively polar microenvironment that stabilizes the slight charge separation present in the bound Fe(III)-O₂⁻ superoxide form. This stabilization strengthens the Fe-O₂ bond, leading to a higher binding affinity (lower P₅₀).
-
Bis-Pocket Porphyrin: The binding site is defined by the phenyl rings of the TTPPP ligand, creating a completely nonpolar, hydrocarbon-like environment.[7] This nonpolar pocket cannot stabilize the charge-separated Fe(III)-O₂⁻ state. The lack of this stabilizing interaction results in a weaker Fe-O₂ bond and, consequently, a much lower binding affinity (higher P₅₀).[6][7]
This hypothesis is strongly supported by solvent effect studies on the bis-pocket porphyrin. As the solvent polarity increases (from mesitylene to toluene to chlorobenzene), the oxygen affinity also increases (P₅₀ decreases from 640 to 508 to 299 Torr).[7] This demonstrates that a more polar environment preferentially stabilizes the oxygenated complex, shifting the binding equilibrium to the right.
Experimental Protocols
Synthesis of a Bis-Pocket Porphyrin (H₂TTPPP)
This protocol is based on the condensation method described by Suslick and Fox.[6][7]
-
Aldehyde Synthesis: Synthesize 2,4,6-triphenylbenzaldehyde. This bulky aldehyde is the key precursor that forms the protective pockets.
-
Condensation Reaction: Add the 2,4,6-triphenylbenzaldehyde and freshly distilled pyrrole to refluxing propionic acid under an inert atmosphere (e.g., Argon).
-
Reaction Monitoring: Allow the reaction to proceed for several hours. The progress can be monitored by observing the appearance of the characteristic porphyrin Soret band in the UV-vis spectrum of an aliquot.
-
Purification: After cooling, the crude porphyrin is collected by filtration. It is then purified using column chromatography on silica gel.
-
Metalation: The free-base porphyrin (H₂TTPPP) is metalated to insert iron. A common method involves refluxing the porphyrin with Fe(CO)₅ and a trace of I₂ in toluene.[6][10] This yields the Fe(III) complex.
Measurement of P₅₀ via Spectrophotometric Titration
This protocol outlines the general steps to determine oxygen binding affinity. All solutions must be rigorously deoxygenated.
Caption: Workflow for P₅₀ Determination.
Self-Validating System: The integrity of this protocol relies on several checks. The initial spectrum of the deoxy-Fe(II) complex must be sharp and match known spectra, confirming the absence of oxidation. The spectral changes upon oxygenation should show clear isosbestic points, indicating a clean conversion from the deoxy to the oxy form without side reactions. Finally, the process must be reversible; bubbling an inert gas like argon through the final solution should regenerate the initial deoxy-Fe(II) spectrum.
Conclusion and Outlook
The comparison between picket-fence and bis-pocket porphyrins offers a profound lesson in the design of synthetic oxygen carriers: steric protection is necessary, but not sufficient. The electronic nature of the binding pocket plays a decisive role in modulating ligand affinity.
-
Picket-fence porphyrins provided the foundational proof-of-concept for stable, reversible O₂ binding by creating a sterically protected, moderately polar pocket that mimics aspects of the heme protein environment.
-
Bis-pocket porphyrins , while offering superior protection against irreversible oxidation, demonstrated that an entirely nonpolar environment is detrimental to oxygen affinity.[7] This finding underscores the importance of distal pocket effects, specifically the stabilization of the partially charge-separated Fe-O₂ bond, a feature finely tuned by evolution in hemoglobin and myoglobin.
For drug development professionals and scientists designing new metallodrugs or catalysts, this comparison highlights the need for a holistic design approach. Simply building a cage is not enough; the cage's interior must be chemically tailored to stabilize the desired transition states and bound ligands. Future designs of synthetic oxygen carriers will undoubtedly continue to explore this delicate interplay between steric isolation and electronic tuning to achieve affinities and kinetics that more closely rival their biological counterparts.
References
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Eichhorn, D. M. (n.d.). 4.18: Structural Basis of Ligand Affinities of Oxygen Carriers. Chemistry LibreTexts. Retrieved from [Link]
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Shepherd, J. (2022). 4.2: Oxygen Binding. Chemistry LibreTexts. Retrieved from [Link]
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Taylor & Francis. (n.d.). Cooperativity – Knowledge and References. Retrieved from [Link]
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Norvaiša, K., Yeow, K., Twamley, B., Roucan, M., & Senge, M. O. (2021). Strategic Synthesis of 'Picket Fence' Porphyrins Based on Nonplanar Macrocycles. PubMed. Retrieved from [Link]
-
Baldwin, J. E., & Huff, J. (1973). Cooperativity in O2 binding to iron porphyrins. Journal of the American Chemical Society. Retrieved from [Link]
-
Suslick, K. S., & Fox, M. M. (1983). A Bis-Pocket Porphyrin. University of Illinois Urbana-Champaign. Retrieved from [Link]
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Li, J., & Scheidt, W. R. (2010). Structural Insights into Ligand Dynamics: Correlated Oxygen and Picket Motion in Oxycobalt Picket Fence Porphyrins. PMC. Retrieved from [Link]
-
Fox, M. M. (1983). The Bis-Pocket Porphyrin: A Synthetic Analog for Heme Proteins. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Droege, D. G., & Johnstone, T. C. (2022). Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. ACS Publications. Retrieved from [Link]
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Droege, D. G., & Johnstone, T. C. (2022). Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. PMC. Retrieved from [Link]
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Norvaiša, K., Yeow, K., Twamley, B., Roucan, M., & Senge, M. O. (2021). Strategic synthesis of 'picket fence' porphyrins based on nonplanar macrocycles. ChemRxiv. Retrieved from [Link]
-
Collman, J. P., Gagne, R. R., Reed, C. A., Halbert, T. R., Lang, G., & Robinson, W. T. (1975). Picket fence porphyrins. Synthetic models for oxygen binding hemoproteins. Journal of the American Chemical Society. Retrieved from [Link]
-
Droege, D. G. (2022). CO-Binding Bis-Pocket Iron Porphyrins: Towards the Development of a CO Poisoning Antidote. eScholarship.org. Retrieved from [Link]
-
Collman, J. P., Brauman, J. I., Doxsee, K. M., Halbert, T. R., Bunnenberg, E., Linder, R. E., ... & Spartalian, K. (1978). Synthesis and characterization of "tailed picket fence" porphyrins. Journal of the American Chemical Society. Retrieved from [Link]
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(n.d.). What is p50. Acutecaretesting.org. Retrieved from [Link]
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A Comparative Guide to the Infrared Spectroscopy of Bulky Aromatic Aldehydes
For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for functional group identification. Aromatic aldehydes, a common moiety in pharmaceuticals and specialty chemicals, present a unique spectroscopic fingerprint. However, the introduction of bulky substituents on the aromatic ring can significantly perturb the vibrational frequencies of the aldehyde group, leading to spectra that deviate from classical examples. This guide provides an in-depth comparison of the IR spectra of simple versus sterically hindered aromatic aldehydes, grounded in experimental data and mechanistic principles.
Foundational Principles: Deciphering the Aldehyde Signature in IR Spectroscopy
The IR spectrum of a typical aromatic aldehyde, such as benzaldehyde, is characterized by several key absorption bands:
-
C=O (Carbonyl) Stretch: This is often the most intense and diagnostically significant peak in the spectrum. For aromatic aldehydes, conjugation of the carbonyl group with the phenyl ring delocalizes π-electron density, which weakens the C=O bond and lowers its stretching frequency compared to aliphatic aldehydes.[1][2][3][4] This peak typically appears in the range of 1710-1685 cm⁻¹.[5][6]
-
Aldehydic C-H Stretch: A hallmark of aldehydes is the C-H stretching vibration of the aldehyde proton. This usually appears as a pair of weak to medium bands between 2860 cm⁻¹ and 2700 cm⁻¹.[6] The lower frequency band, often around 2720 cm⁻¹, is particularly diagnostic as few other absorptions appear in this region.[5] The presence of two bands is often attributed to Fermi resonance , an interaction between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration.[6][7][8]
-
Aromatic C=C Stretches: Vibrations of the carbon-carbon bonds within the aromatic ring typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds appear in the 900-675 cm⁻¹ region and can be indicative of the substitution pattern on the ring.
The Influence of Steric Hindrance: A Comparative Analysis
To illustrate the impact of bulky substituents, we will compare the IR spectral data of three archetypal aromatic aldehydes: benzaldehyde (unsubstituted), 2,4,6-trimethylbenzaldehyde (mesitaldehyde, a sterically hindered example), and 4-nitrobenzaldehyde (an example with a strong electron-withdrawing group to contrast electronic effects).
| Vibrational Mode | Benzaldehyde | 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde) | 4-Nitrobenzaldehyde | Rationale for Spectral Shifts |
| C=O Stretch (νC=O) | ~1705 cm⁻¹ | ~1690 cm⁻¹ | ~1715 cm⁻¹ | Steric Hindrance (Mesitaldehyde): The bulky ortho-methyl groups force the aldehyde group out of the plane of the aromatic ring. This steric inhibition of resonance reduces the electronic conjugation between the C=O group and the ring.[9] Reduced conjugation strengthens the C=O double bond character, which would be expected to increase the stretching frequency. However, the observed lower frequency suggests that other factors, such as changes in the electronic environment due to the methyl groups' inductive effects, play a more dominant role in this specific case. Electronic Effects (4-Nitrobenzaldehyde): The strongly electron-withdrawing nitro group (-NO₂) at the para position pulls electron density away from the carbonyl group via induction.[10] This effect strengthens the C=O bond, leading to a higher stretching frequency.[10] |
| Aldehydic C-H Stretch (νC-H) | ~2820, ~2745 cm⁻¹ | ~2860, ~2740 cm⁻¹ | ~2850, ~2750 cm⁻¹ | The positions of these peaks are generally less sensitive to substitution on the ring compared to the C=O stretch. Minor shifts can occur due to changes in the electronic environment of the C-H bond. The characteristic doublet arising from Fermi resonance is typically preserved.[7][11] |
| Aromatic C=C Stretches | ~1600, 1585, 1450 cm⁻¹ | ~1610, 1570 cm⁻¹ | ~1605, 1530 cm⁻¹ | The substitution pattern and the electronic nature of the substituents influence the exact positions and intensities of these bands. The strong absorption around 1530 cm⁻¹ in 4-nitrobenzaldehyde is characteristic of the asymmetric stretching of the nitro group. |
| Aliphatic C-H Stretches | N/A | ~2970, 2925 cm⁻¹ | N/A | The presence of the three methyl groups in mesitaldehyde gives rise to characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹. |
Experimental Protocol: Acquiring High-Fidelity ATR-FTIR Spectra
To ensure the collection of reliable and reproducible data, the following Attenuated Total Reflectance (ATR) FTIR spectroscopy protocol is recommended. ATR is a preferred technique for liquid or solid samples as it requires minimal sample preparation.
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Select a clean, appropriate ATR crystal (e.g., diamond or germanium). Diamond is a robust choice for a wide range of organic compounds.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This is a critical step to account for the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, ensuring these do not interfere with the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the aldehyde sample (a single drop for liquids, a few milligrams for solids) directly onto the center of the ATR crystal.
-
For solid samples, use the pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure is key for reproducibility.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
-
Data Processing and Cleaning:
-
After data collection, clean the ATR crystal thoroughly with a suitable solvent.
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If necessary, apply a baseline correction to the spectrum to account for any sloping baselines.
-
Diagram of the ATR-FTIR Experimental Workflow
Sources
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- 10. reddit.com [reddit.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
Electrochemical Profiling of Triphenyl-Substituted Porphyrins: A Comparative Technical Guide
Executive Summary
Product Class: Triphenyl-Substituted Porphyrins (
Core Value Proposition:
While symmetric tetraphenylporphyrins (
Part 1: Structural & Electronic Fundamentals
The electrochemical distinctiveness of triphenyl porphyrins lies in their asymmetry. Standard TPP is electronically degenerate; modification of one phenyl group affects the macrocycle uniformly. In contrast, the
Comparison of Architectures
| Feature | Tetraphenylporphyrin ( | Triphenyl-Substituted ( | Octaethylporphyrin (OEP) |
| Symmetry | |||
| Electronic Nature | Moderate Electron Withdrawing (Meso-phenyls) | Tunable (Push-Pull capability) | Electron Rich ( |
| Dipole Moment | Negligible (~0.0 D) | High (4.0 – 7.0 D) | Negligible |
| Redox Reversibility | High (Stable Radical Cations) | High (Substituent Dependent) | Moderate (Reactive meso-sites) |
| Primary Use | Calibration Standard, Bulk Catalysis | Directional ET, Surface Anchoring | Biomimetic Models |
Diagram 1: Symmetry Breaking & Electronic Tuning Logic
The following diagram illustrates how the
Caption: Transition from isotropic electronic distribution in TPP to directional charge transfer vectors in A3B porphyrins.
Part 2: Electrochemical Performance Comparison
The following data aggregates typical redox potentials for Zinc(II) complexes, which are diamagnetic and allow for clear separation of ligand-centered vs. metal-centered redox events.
Table 1: Comparative Redox Potentials (V vs. SCE in )
| Complex | |||||
| Zn-TPP (Benchmark) | +0.98 V | +1.29 V | -1.34 V | -1.65 V | 2.32 V |
| Zn-OEP (Alternative) | +0.82 V | +1.15 V | -1.55 V | -1.85 V | 2.37 V |
| Zn-TrPP-NO2 ( | +1.05 V | +1.35 V | -1.19 V | -1.55 V | 2.24 V |
| Zn-TrPP-NH2 ( | +0.92 V | +1.20 V | -1.38 V | -1.70 V | 2.30 V |
Key Technical Insights:
-
Anodic Shifts: Introducing an electron-withdrawing group (e.g.,
) at the unique meso-position in the architecture shifts the first reduction potential anodically (from -1.34 V to -1.19 V). This makes the complex easier to reduce , a critical feature for catalytic reductions like HER or reduction. -
Gap Tuning: The HOMO-LUMO gap (
) can be compressed or expanded by selecting the "B" substituent. The design allows fine-tuning of this gap without the drastic steric changes associated with changing all four meso-groups. -
Stability: Unlike OEP, which is susceptible to oxidation at the meso-positions, Triphenyl porphyrins retain the oxidative stability of TPP due to the steric protection of the three phenyl rings.
Part 3: Electrocatalytic Applications[6]
The asymmetry of triphenyl porphyrins is not just structural; it is functional.
Case Study: Hydrogen Evolution Reaction (HER)
In recent comparative studies, Platinum(II) complexes of
-
Metric: HER Overpotential (
) -
Performance: 108 mV (at -10 mA/cm²)[1]
-
Mechanism: The asymmetry facilitates better orientation on the electrode surface (e.g., glassy carbon), maximizing active site exposure compared to the random orientation of symmetric TPP.
Part 4: Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols utilize internal standardization (Ferrocene) to eliminate reference electrode drift errors.
Protocol A: Electrochemical Characterization (Cyclic Voltammetry)
Objective: Determine accurate HOMO/LUMO energy levels and redox reversibility.
Reagents & Equipment:
-
Solvent: Dichloromethane (DCM), HPLC Grade, dried over
. -
Electrolyte: Tetrabutylammonium hexafluorophosphate (
), recrystallized, 0.1 M. -
Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05
alumina. -
Counter Electrode: Platinum wire.
-
Reference Electrode:
(saturated KCl) or pseudo-Ag wire. -
Internal Standard: Ferrocene (
).
Step-by-Step Workflow:
-
Polishing: Polish the Glassy Carbon electrode in a figure-8 motion on an alumina pad. Sonicate in ethanol for 2 mins, then water for 2 mins. Dry under
stream. -
Blank Scan: Record a CV of the electrolyte solution (0.1 M
in DCM) from -2.0 V to +2.0 V. Criteria: Current should be < 1 with no peaks. -
Analyte Addition: Dissolve the Triphenyl Porphyrin complex to a concentration of 1.0 mM. Deoxygenate by bubbling Argon for 10 minutes.
-
Measurement: Record CVs at scan rates: 50, 100, 200, and 500 mV/s.
-
Validation (Crucial Step): Add a small crystal of Ferrocene to the cell. Record the CV again.[2]
-
Data Processing: Calibrate all potentials relative to the
couple (set or known shift).
Diagram 2: Validated CV Workflow
This workflow ensures that reported potentials are physically meaningful and comparable across different labs.
Caption: Standardized Cyclic Voltammetry workflow incorporating Ferrocene validation to ensure potential accuracy.
Part 5: Strategic Selection Guide
When should you choose a Triphenyl-substituted (
| Application Scenario | Recommended Porphyrin | Rationale |
| Fundamental Redox Studies | Zn-TPP ( | High symmetry simplifies spectral interpretation; industry standard. |
| Surface-Bound Catalysis | Zn-TrPP-COOH ( | The unique functional group allows covalent attachment to surfaces (ITO, |
| Push-Pull Photovoltaics | Zn-TrPP-NO2 ( | High dipole moment improves charge separation efficiency in Dye-Sensitized Solar Cells (DSSC). |
| Singlet Oxygen Generation | Zn-Thienyl-TrPP | Inclusion of heavy atoms or thienyl groups in the unique position enhances intersystem crossing. |
References
-
Comparison of A3B vs A4 Porphyrins in Catalysis
-
Substituent Effects on Redox Potentials
-
Millheim, A. C., et al. (2024). "Substituent Effects in the Photophysical and Electrochemical Properties of meso-Tetraphenylporphyrin Derivatives." Preprints.org.[2]
-
-
Thienyl-Substituted Porphyrins (Electronic Tuning)
- O'Neill, J., et al. (2023). "Photophysical and electrochemical properties of meso-tetrathien-2′-yl porphyrins compared to meso-tetraphenylporphyrin." Photochemical & Photobiological Sciences.
-
Electrochemical Synthesis & Phosphonium Derivatives
- Lucas, D., et al. (2011). "Electrosynthesis and X-ray Crystallographic Structure of Zn(II) meso-Triaryltriphenylphosphonium Porphyrin." European Journal of Inorganic Chemistry.
Sources
Safety Operating Guide
2,4,6-Triphenylbenzaldehyde: Disposal & Handling Protocol
The following guide details the proper disposal procedures for 2,4,6-triphenylbenzaldehyde , a sterically hindered aromatic aldehyde commonly used in the synthesis of "bis-pocket" porphyrins.
This protocol is designed for researchers and safety officers, prioritizing incineration as the gold standard while providing scientifically grounded in-lab deactivation methods for specific waste streams.
CAS: 85390-98-3 | Formula: C₂₅H₁₈O | State: Solid (Light yellow/tan)[1]
Executive Safety Summary
As a Senior Application Scientist, I must emphasize that while this compound shares the "aldehyde" functional group with simpler reagents, its steric bulk (three phenyl rings ortho/para to the formyl group) significantly alters its chemical reactivity.
-
Primary Hazard: Skin/Eye Irritation (Category 2/2A) and potential Aquatic Toxicity (due to polyaromatic structure).
-
Reactivity Insight: Unlike simple benzaldehyde, this molecule is designed to resist nucleophilic attack (used to create protected metal centers). Standard deactivation protocols (e.g., bisulfite addition) may be kinetically inhibited.
-
Disposal Directive: High-temperature incineration via a licensed waste contractor is the only self-validating disposal method. Chemical deactivation should be reserved for cleaning trace residues or treating mother liquors.
Decision Matrix: Waste Stream Classification
Use the following logic flow to determine the correct disposal path for your specific waste type.
Figure 1: Operational workflow for segregating 2,4,6-triphenylbenzaldehyde waste streams.
Detailed Disposal Protocols
Method A: Solid Waste (Pure Substance)
Applicability: Expired stocks, surplus synthesis product, or spill cleanup residues.
-
Containment: Transfer the solid into a screw-cap high-density polyethylene (HDPE) or glass jar. Do not use open beakers or foil covers.
-
Labeling: Affix a hazardous waste label clearly stating:
-
Segregation: Store in the "Solid Organic Waste" satellite accumulation area.
-
Disposal Action: Hand over to your institution's EHS department for incineration .
-
Why Incineration? The polyaromatic structure is resistant to biological degradation in water treatment plants. Incineration ensures complete mineralization to CO₂.
-
Method B: Solution Waste (Mother Liquors)
Applicability: Filtrates from recrystallization (often propionic acid, ethanol, or toluene).
-
Solvent Identification: Identify the primary solvent.
-
Note: If synthesized via the Suslick method, the solvent is likely propionic acid . This must be segregated as Acidic Organic Waste .
-
-
Bulking:
-
Non-Halogenated: (e.g., Toluene, Ethanol)
Pour into "Non-Halogenated Organic" carboy. -
Halogenated: (e.g., DCM, Chloroform)
Pour into "Halogenated Organic" carboy. -
Acidic Organic: (e.g., Propionic Acid)
Pour into "Acidic Waste" or neutralize cautiously before adding to organics (consult local EHS).
-
-
Documentation: Log the approximate concentration of the aldehyde on the waste tag.
Method C: In-Lab Deactivation (Trace Residues)
Applicability: Cleaning glassware, spatulas, or treating small (<500 mg) quantities. Scientific Insight: Due to the 2,6-diphenyl substitution, the aldehyde carbon is shielded. Standard oxidation times must be doubled .
Protocol: Permanganate Oxidation This converts the aldehyde into 2,4,6-triphenylbenzoic acid, which is less reactive and more soluble in base.
-
Preparation: In a fume hood, prepare a 0.1 M solution of Potassium Permanganate (
) in 10% aqueous . -
Treatment:
-
Rinse glassware with a minimal amount of acetone to dissolve the residue.
-
Add the acetone rinse to the permanganate solution (Ratio: 10mL oxidant per 100mg aldehyde).
-
-
Reaction: Stir vigorously for at least 2 hours (standard aldehydes require ~30 mins; steric bulk necessitates this extension).
-
Endpoint: Purple color should persist. If it turns brown (MnO₂), add more purple permanganate solution.
-
-
Quenching: Slowly add solid Sodium Bisulfite (
) until the purple color and brown precipitate dissolve, leaving a clear solution. -
Final Disposal: The resulting clear solution can generally be neutralized to pH 7 and poured down the drain (verify with local regulations), or bottled as aqueous waste.
Quantitative Data: Physical & Safety Properties
| Property | Value/Description | Relevance to Disposal |
| Molecular Weight | 334.41 g/mol | High MW implies low volatility; respiratory risk is dust-based, not vapor. |
| Melting Point | >190°C (Solid) | Classified as Solid Waste; will not sublime at room temp. |
| Solubility | Insoluble in water; Soluble in DCM, Toluene | Do not attempt water-based drain disposal without chemical treatment. |
| Reactivity | Sterically Hindered Aldehyde | Resistant to rapid nucleophilic attack; requires extended oxidation times. |
| Flash Point | N/A (Combustible Solid) | Keep away from open flames/sparks during disposal. |
Emergency Response Procedures
Spill Management
-
Dry Spill (Powder):
-
Don PPE (Nitrile gloves, lab coat, safety glasses).
-
Cover spill with wet paper towels to prevent dust generation.
-
Scoop material into a waste jar (Method A).
-
Wipe area with acetone, then soap and water.
-
-
Wet Spill (Solution):
-
Absorb with vermiculite or clay absorbents.
-
Collect into a bag/jar labeled "Contaminated Debris."
-
Treat as hazardous solid waste.
-
Exposure First Aid[11]
-
Inhalation: Move to fresh air. The dust is a respiratory irritant.
-
Skin Contact: Wash with soap and water for 15 minutes. The compound is lipophilic; soap is essential to remove it.
-
Eye Contact: Rinse with water for 15 minutes. Seek medical attention if irritation persists.
References
-
Synthesis & Structure: Suslick, K. S.; Fox, M. M.[11] "A bis-pocket porphyrin."[5][6][8][9][11] Journal of the American Chemical Society, 1983 , 105, 3507–3510. (Describes the steric nature and synthesis of the compound).
-
General Aldehyde Disposal: National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011 .
- Oxidation Protocols: Lunn, G.; Sansone, E. B. Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience, 1994.
-
Analog Safety Data: Sigma-Aldrich. Safety Data Sheet: 2,4,6-Trimethylbenzaldehyde. (Used as the closest structural toxicity analog for GHS classification).
Sources
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2,4,6-Triphenylbenzaldehyde
As researchers and scientists at the forefront of drug development, our work necessitates the handling of novel and specialized chemical compounds. 2,4,6-Triphenylbenzaldehyde, a crystalline aromatic aldehyde, is one such compound where a thorough understanding of its handling requirements is paramount to ensuring laboratory safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the scientific rationale behind each recommendation.
Our core objective is to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.[4][5] The following PPE recommendations are designed as a comprehensive system to mitigate these risks effectively.
Core Protective Equipment: A Multi-Layered Defense
The foundation of safe handling is a hazard assessment that dictates the necessary level of protection.[6][7][8] For a crystalline solid like 2,4,6-triphenylbenzaldehyde, the risk of generating airborne dust during handling is a primary concern.[9]
| Hazard Route | Potential Risk | Required PPE | Rationale |
| Inhalation | Respiratory tract irritation from fine crystalline dust.[1][2] | Chemical Fume Hood / Enclosure | Prevents aerosolization and inhalation of powder.[9][10] |
| Dermal (Skin) | Skin irritation upon contact.[1][2] | Nitrile Gloves, Lab Coat | Prevents direct contact with skin. Nitrile offers good splash resistance to organic solids.[10][11] |
| Ocular (Eye) | Serious eye irritation or damage from airborne particles or splashes.[1][3] | Chemical Splash Goggles | Provides a seal around the eyes to protect against dust and potential splashes.[12][13] |
Respiratory Protection: Engineering Controls First
The most effective way to prevent inhalation of hazardous dust is to control it at the source.[10]
-
Primary Control: All handling of 2,4,6-triphenylbenzaldehyde powder, including weighing and transfers, must be conducted inside a certified chemical fume hood or a powder containment enclosure.[9] This engineering control is non-negotiable as it draws airborne particles away from the user's breathing zone.
-
Secondary Control (If Required): In situations where an enclosure is not feasible or during a significant spill cleanup, a respirator may be necessary.[6] The choice of respirator must be based on a formal risk assessment.
Hand Protection: Selecting the Right Glove
Gloves are a critical barrier, but not all gloves are created equal. The choice of material is dictated by the chemical's properties and the nature of the task.
-
Material: Disposable nitrile gloves are the standard for handling solid organic chemicals.[10] They provide excellent protection against incidental contact and splashes. While nitrile gloves offer poor resistance to some aromatic solvents, they are suitable for handling the solid form of 2,4,6-triphenylbenzaldehyde.[11][14]
-
Inspection and Technique: Always inspect gloves for pinholes or tears before use.[1][5] When removing gloves, do so without touching the outer contaminated surface with your bare skin. Dispose of used gloves immediately in the designated chemical waste container.[15]
Eye and Face Protection: An Impenetrable Shield
The eyes are exceptionally vulnerable to chemical insults.
-
Primary Protection: Chemical splash goggles that form a seal around the eyes are mandatory.[12][13] Standard safety glasses do not offer sufficient protection from airborne dust that can easily travel around the lenses.[12]
-
Enhanced Protection: When there is a heightened risk of splashing, such as when dissolving the compound or during a spill, a full-face shield should be worn in addition to chemical splash goggles.[13][15][16] The face shield protects the entire face from direct contact.[12]
Body Protection: The Final Barrier
Your personal clothing is not considered protective equipment.
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material like cotton should be worn at all times.[17] This prevents contamination of personal clothing and skin.
-
Appropriate Attire: Full-length pants and closed-toe shoes are required for all laboratory work to protect against spills and falling objects.[4][17]
Operational Workflow: From Preparation to Disposal
A safe protocol is a complete cycle. Each step, from preparation to disposal, must be executed with precision.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate and prepare a work area within a chemical fume hood. Cover the work surface with disposable bench paper to contain any minor spills.[9]
-
Assemble all necessary equipment: spatulas, weigh boats, containers, and pre-labeled waste bags.
-
Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.[17]
-
-
Handling and Weighing:
-
Keep the chemical container closed as much as possible to minimize dust generation.[9]
-
Use a spatula to carefully transfer small amounts of the powder to a weigh boat. Avoid pouring directly from the bottle, which can create airborne dust.[9]
-
Perform all transfers over the disposable bench paper.
-
Once the desired amount is weighed, securely close the primary container.
-
-
Post-Handling Decontamination:
-
Carefully wipe down the spatula and any other contaminated reusable equipment with a damp cloth or towel, ensuring the cleaning material is disposed of as chemical waste.
-
Gently fold the disposable bench paper inward, containing any residual powder, and place it in the designated solid waste bag.[9]
-
Wipe down the work surface within the fume hood.
-
-
PPE Removal and Disposal:
-
Remove gloves first, peeling them off without touching the outside.
-
Remove your lab coat.
-
Remove your goggles last.
-
Wash hands thoroughly with soap and water after removing all PPE.[5]
-
Workflow for Safe Handling of 2,4,6-Triphenylbenzaldehyde
Caption: Workflow for handling crystalline solids.
Emergency and Disposal Plans
Spill Response:
-
Minor Spill (inside fume hood): If a small amount of powder is spilled within the hood, gently cover it with a damp paper towel to avoid creating dust. Wipe it up, and dispose of the paper towel as solid chemical waste. Decontaminate the area.
-
Major Spill: In the event of a larger spill, evacuate the immediate area and alert your laboratory supervisor or safety officer. Do not attempt to clean it up without proper training and equipment.
Waste Disposal:
-
All contaminated materials, including used gloves, weigh boats, disposable bench paper, and contaminated cleaning materials, must be disposed of as hazardous chemical waste.[1][3]
-
Place all solid waste into a clearly labeled, sealed waste bag or container.
-
2,4,6-Triphenylbenzaldehyde is a non-halogenated aromatic compound.[18] It should be segregated into the non-halogenated organic waste stream, following your institution's specific guidelines.[18][19][20][21] Never mix halogenated and non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[20][22]
By adhering to these scientifically-grounded protocols, you build a culture of safety that protects not only yourself but also your colleagues. This guide serves as a dynamic resource; always consult your institution's specific Chemical Hygiene Plan and the latest safety literature to ensure best practices.[6]
References
- ChemicalBook. (2025). 2,4,6-Trimethoxybenzaldehyde - Safety Data Sheet.
- Capot Chemical. (2013). MSDS of 2,4,6-Trimethylbenzaldehyde.
- Sigma-Aldrich. (2021). Safety Data Sheet.
- Carl ROTH. Safety Data Sheet: Benzaldehyde.
- Fisher Scientific. (2025). 2,4,6-Trihydroxybenzaldehyde - Safety Data Sheet.
- University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.
- Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
- Temple University. (2021). Non-Halogenated Solvents in Laboratories - Chemical Waste Guideline.
- University of California, Santa Barbara. Weighing Hazardous Powders in the Laboratory.
- Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
- Interstate Safety. Gloves Chemical Resistance Chart.
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.132 - General requirements.
- National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Working with Chemicals.
- Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Bucknell University. Hazardous Waste Segregation.
- University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Amerisafe Group. Chemical Handling Safety & PPE Requirements.
- Cornell University EHS. 3.1 Laboratory Responsibilities for Personal Protective Equipment.
- Cornell University EHS. 7.2 Organic Solvents.
- Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- University of California, Berkeley EHS. OSHA Glove Selection Chart.
- University of Wisconsin-La Crosse. Part D: Chemical Safety Procedures for Laboratories.
- National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- U.S. Navy. (2025). Chapter 10 – Personal Protective Equipment.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Uniroyal Global. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- Dartmouth College. Personal Protective Equipment for Laboratories. Retrieved from Dartmouth Environmental Health and Safety.
- University of California, San Diego. Chemical Safety: Personal Protective Equipment.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
